Luzopeptin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C64H78N14O24 |
|---|---|
Poids moléculaire |
1427.4 g/mol |
Nom IUPAC |
[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m0/s1 |
Clé InChI |
QMZVWFQMMLKHLS-KEJBDZTESA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC=NN2[C@H]1C(=O)NCC(=O)N(CC(=O)N([C@@H](C(=O)OC[C@@H](C(=O)N3[C@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@@H](C(=O)OC[C@@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
SMILES canonique |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Luzopeptin A on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a focus on its impact on DNA replication. We will delve into the specifics of its DNA binding, the nature of the DNA adducts formed, and its inhibitory effects on key enzymes involved in DNA synthesis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism: DNA Bisintercalation and Crosslinking
This compound belongs to a class of compounds known as bisintercalators. Its structure features two planar quinoline chromophores connected by a cyclic decadepsipeptide backbone. This unique architecture allows this compound to bind to DNA with high affinity by inserting both of its planar chromophores between the base pairs of the DNA double helix.
DNA Binding Characteristics
This compound exhibits a strong, and possibly covalent, binding to DNA. While it displays little to no significant sequence selectivity, studies have suggested a preference for regions rich in adenine and thymine (A/T) residues. The binding of this compound to DNA is a complex process that can result in two distinct types of DNA crosslinks:
-
Intramolecular Crosslinking: Both quinoline chromophores of a single this compound molecule intercalate into the same DNA duplex. This causes a significant conformational change in the DNA, leading to a reduction in its mobility in polyacrylamide gels.
-
Intermolecular Crosslinking: The two chromophores of a single this compound molecule intercalate into two separate DNA molecules, effectively linking them together. This has been observed with linear DNA fragments in vitro.
The formation of these crosslinks physically obstructs the progression of DNA replication and transcription machinery along the DNA template.
Quantitative Analysis of this compound-DNA Interaction
| Parameter | Value/Observation | Experimental Method | Reference |
| Binding Site Size | Approximately 4 base pairs | Gel Mobility Shift Assay | [1] |
| Sequence Preference | Regions containing alternating A and T residues | DNAse I and Micrococcal Nuclease Footprinting | [2][3] |
| Intermolecular Crosslinking | Maximal at a this compound/DNA molar ratio of 0.14 to 0.18 | Agarose Gel Electrophoresis | [1] |
| Binding Affinity (Kd) | Not explicitly quantified, but described as "very strong" and "tight" | Gel Mobility Shift Assay, Nuclease Footprinting | [1][2] |
| IC50 (DNA Polymerase) | Not explicitly quantified | In vitro polymerase activity assays | |
| IC50 (RNA Polymerase) | Not explicitly quantified | In vitro polymerase activity assays | |
| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Not explicitly quantified | Isothermal Titration Calorimetry, etc. |
Note: The lack of precise, publicly available quantitative data underscores the need for further research in this area to fully characterize the binding kinetics and thermodynamics of this compound with DNA.
Inhibition of DNA and RNA Synthesis
The physical barrier created by this compound-DNA adducts directly impedes the enzymatic machinery responsible for DNA replication and transcription. Studies have shown that this compound is a potent inhibitor of both DNA and RNA synthesis in vitro. The cytotoxic effects observed in cancer cell lines are largely attributed to this inhibition. The differential sensitivity of various tumor cell lines to this compound may be related to differences in drug uptake, efflux, or the activity of DNA repair pathways.
Visualizing the Mechanism and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Key Experimental Workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for the key experiments cited in the study of this compound's mechanism of action.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds.
1. DNA Fragment Preparation and Labeling:
- Isolate a DNA fragment of interest (typically 100-200 bp) containing potential this compound binding sites.
- Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.
- End-label one strand of the DNA fragment with ɣ-³²P-ATP using T4 polynucleotide kinase.
- Purify the labeled DNA fragment using gel electrophoresis or column chromatography.
2. Binding Reaction:
- In a microcentrifuge tube, combine the end-labeled DNA fragment (e.g., 10,000 cpm) with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
- Include a control reaction with no this compound.
- Incubate the reactions at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).
3. DNase I Digestion:
- Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion (on average, one cut per DNA molecule).
- Incubate for a short, precisely controlled time (e.g., 1 minute) at room temperature.
- Stop the reaction by adding a stop solution containing EDTA and a denaturing agent (e.g., formamide).
4. Gel Electrophoresis and Analysis:
- Denature the DNA fragments by heating the samples.
- Separate the digested DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
- Dry the gel and expose it to X-ray film for autoradiography.
- The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
Gel Mobility Shift Assay (EMSA)
This assay is used to detect the formation of this compound-DNA complexes and to assess binding affinity qualitatively.
1. DNA Probe Preparation:
- Prepare a short, double-stranded DNA probe (typically 20-50 bp) containing a potential this compound binding site.
- Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
2. Binding Reaction:
- In a reaction tube, combine the labeled DNA probe with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
- Include a control reaction with no this compound.
- Incubate the reactions at room temperature for a defined period (e.g., 20-30 minutes) to allow complex formation.
3. Electrophoresis:
- Load the samples onto a non-denaturing polyacrylamide gel.
- Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
4. Detection:
- For radioactive probes, dry the gel and perform autoradiography.
- For non-radioactive probes, transfer the DNA to a membrane and detect using appropriate methods (e.g., streptavidin-HRP for biotin, fluorescence imaging for fluorescent dyes).
- The formation of a this compound-DNA complex will result in a band with slower mobility (a "shifted" band) compared to the free, unbound DNA probe. The intensity of the shifted band will increase with increasing concentrations of this compound.
Conclusion and Future Directions
This compound's mechanism of action is centered on its ability to act as a potent DNA bisintercalating and crosslinking agent. This interaction physically obstructs the progression of DNA polymerase and RNA polymerase, leading to the inhibition of DNA replication and transcription, and ultimately, to cell death. While the qualitative aspects of its mechanism are well-documented, a significant gap exists in the quantitative characterization of its binding affinity, enzymatic inhibition, and thermodynamic profile.
Future research should focus on:
-
Quantitative Binding Studies: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the precise binding constants (Kd) and thermodynamic parameters (ΔH, ΔS, ΔG) of this compound with various DNA sequences.
-
Enzyme Inhibition Kinetics: Performing detailed in vitro kinetic studies to determine the IC50 values and the mode of inhibition of this compound on various DNA and RNA polymerases.
-
Structural Studies: Utilizing X-ray crystallography or NMR spectroscopy to obtain high-resolution structural information of this compound-DNA complexes to better understand the molecular basis of its binding and crosslinking.
-
Cellular Studies: Investigating the cellular uptake, efflux, and metabolism of this compound, as well as its effects on cell cycle progression and the activation of DNA damage response pathways in various cancer cell lines.
A more complete understanding of these quantitative and molecular details will be invaluable for the rational design of more potent and selective Luzopeptin analogues and for optimizing their therapeutic application in the treatment of cancer.
References
The Genesis of a Potent Antitumor Antibiotic: A Technical Guide to the Origin and Discovery of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, a potent cyclodepsipeptide antibiotic, emerged from the systematic screening of microbial metabolites as a promising antitumor and antiviral agent. This technical guide provides an in-depth exploration of the origin, discovery, and initial characterization of this compound. It details the producing microorganism, fermentation and isolation protocols, the seminal studies that elucidated its complex structure, and its fundamental mechanism of action as a DNA bisintercalator. This document consolidates key data into structured tables and visual diagrams to offer a comprehensive resource for researchers in natural product chemistry, oncology, and virology.
Discovery and Origin
This compound was first described as part of an antibiotic complex, designated BBM-928, isolated from the fermentation broth of an actinomycete strain.
Producing Microorganism
The microorganism responsible for the production of the Luzopeptin complex was identified as a strain of Actinomadura, designated strain No. G455-101 (FERM-P 4383). Following its initial discovery, this strain was further characterized and described as a new species, Actinomadura luzonensis Tomita et al.[1][2][3] The type strain was isolated from a soil sample collected on Luzon Island in the Philippines.
Fermentation
While the precise, proprietary fermentation protocols from the original discovery are not fully detailed in publicly available literature, a general methodology for the cultivation of Actinomadura luzonensis for the production of this compound can be outlined based on standard practices for actinomycete fermentation.
Experimental Protocol: Fermentation of Actinomadura luzonensis
-
Inoculum Preparation: A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments of Actinomadura luzonensis to a seed medium. The seed culture is incubated for 2-3 days at 28°C on a rotary shaker to achieve substantial biomass.
-
Production Medium: The production medium is typically composed of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. A representative medium composition is as follows:
-
Glucose: 2.0%
-
Soluble Starch: 1.0%
-
Soybean Meal: 1.5%
-
Yeast Extract: 0.2%
-
CaCO₃: 0.2%
-
pH adjusted to 7.0 before sterilization.
-
-
Fermentation Conditions: The production fermentation is carried out in shake flasks or fermenters at 28°C with vigorous aeration and agitation for a period of 4-6 days. The production of this compound is monitored by bioassay or High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
The Luzopeptins are extracted from both the mycelium and the fermentation broth. A general protocol for their isolation and separation is described below.
Experimental Protocol: Isolation of this compound
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at a neutral pH.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the Luzopeptin complex.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the individual Luzopeptins (A, B, and C).
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Sephadex LH-20 Chromatography: Fractions containing the Luzopeptins are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.
-
Preparative HPLC: Final purification of this compound is achieved by preparative reverse-phase HPLC.
-
Workflow for the Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The determination of the intricate structure of this compound was a significant undertaking, relying on a combination of spectroscopic techniques. This compound is a cyclic decadepsipeptide characterized by two substituted quinoline chromophores attached to the peptide backbone.
Experimental Protocol: Structure Elucidation of this compound
-
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule. These studies revealed the amino acid sequence, the nature of the chromophores, and the overall cyclic structure.
-
Hydrolysis and Chiral Analysis: Acid hydrolysis of this compound followed by chiral gas chromatography of the resulting amino acid derivatives was used to determine the stereochemistry of the amino acid constituents.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₄H₇₈N₁₄O₂₄ |
| Molecular Weight | 1427.4 g/mol |
| Appearance | Yellow needles |
| UV λmax (MeOH) | 242, 335, 385 nm |
Biological Activity and Mechanism of Action
This compound exhibits potent activity against a range of tumor cells and is also a notable inhibitor of viral replication, particularly of retroviruses.
Antitumor Activity
Representative Antitumor Activity of this compound
| Cell Line | Cancer Type | Reported Activity |
| P388 Leukemia | Leukemia | Active in vivo |
| L1210 Leukemia | Leukemia | Active in vivo |
| B16 Melanoma | Melanoma | Active in vivo |
Antiviral Activity
This compound has been shown to be a potent inhibitor of HIV-1 reverse transcriptase, a key enzyme in the replication of the human immunodeficiency virus.
Inhibition of HIV-1 Reverse Transcriptase by this compound
| Assay | IC₅₀ |
| HIV-1 Reverse Transcriptase Inhibition | Potent inhibition reported |
Mechanism of Action: DNA Bisintercalation
The biological activity of this compound is attributed to its ability to bind to DNA with high affinity. Its structure, featuring two planar quinoline chromophores separated by the cyclic depsipeptide, allows it to function as a bisintercalator.
Signaling Pathway: DNA Bisintercalation and Cellular Consequences
Caption: Mechanism of action of this compound leading to apoptosis.
The two quinoline rings of this compound insert themselves between adjacent base pairs of the DNA double helix. This bisintercalation is a high-affinity interaction that causes a significant distortion of the DNA structure. This distortion, along with the potential for both intramolecular and intermolecular cross-linking of DNA, physically obstructs the action of DNA and RNA polymerases. The inhibition of these crucial cellular processes ultimately leads to cell cycle arrest and the induction of apoptosis in rapidly dividing cells, such as cancer cells.
Conclusion
The discovery of this compound from Actinomadura luzonensis represents a classic example of natural product drug discovery. Its unique chemical structure and potent biological activity as a DNA bisintercalator have made it a subject of significant scientific interest. This technical guide has provided a detailed overview of its origin, the methodologies for its production and isolation, the key data behind its structural elucidation, and its mechanism of action. This foundational knowledge continues to be relevant for the ongoing development of novel anticancer and antiviral therapies.
References
Luzopeptin A: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxapeptin family of cyclic depsipeptides. Its complex molecular architecture, featuring a cyclic decadepsipeptide core and two quinoxaline chromophores, enables it to function as a DNA bisintercalator, leading to significant cytotoxic and antiviral activities. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the SAR studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows.
Core Structure and Mechanism of Action
The fundamental mechanism of action for this compound is its high-affinity binding to DNA via bisintercalation, where the two quinoxaline chromophores insert themselves between DNA base pairs. This interaction distorts the DNA helix, inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. The cyclic depsipeptide core acts as a scaffold, positioning the chromophores for optimal interaction with the DNA duplex.
dot
An In-depth Technical Guide to the DNA Bisintercalation Mechanism of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA bisintercalation mechanism of Luzopeptin A, a potent antitumor antibiotic. This compound belongs to a class of quinoxaline antibiotics that exert their cytotoxic effects by binding to DNA, thereby interfering with vital cellular processes such as replication and transcription. This document details the molecular interactions, sequence specificity, and the experimental methodologies used to elucidate this mechanism, supplemented with quantitative data and visual diagrams to facilitate a deeper understanding.
Core Mechanism: Bisintercalation and DNA Crosslinking
This compound is a bicyclic depsipeptide with two quinoxaline chromophores, which are responsible for its interaction with DNA. The primary mechanism of action is bisintercalation , where both quinoxaline rings insert themselves between adjacent base pairs of the DNA double helix. This dual intercalation is a key feature that distinguishes this compound from mono-intercalating agents and contributes to its high affinity for DNA.[1][2]
The binding of this compound to DNA can result in two types of crosslinking:
-
Intramolecular Crosslinking: Both quinoxaline rings intercalate into the same DNA molecule, causing a significant distortion of the DNA structure. This is the more commonly assumed mode of binding.[3][4][5]
-
Intermolecular Crosslinking: The two quinoxaline rings intercalate into two separate DNA molecules, effectively linking them together. This mode of binding has also been observed, particularly at specific this compound to DNA ratios.[5]
The depsipeptide backbone of this compound plays a crucial role in positioning the quinoxaline rings for optimal intercalation and resides within the minor groove of the DNA.[1]
Sequence Specificity
DNase I and micrococcal nuclease footprinting experiments have revealed that this compound exhibits a preference for binding to regions of DNA rich in alternating adenine (A) and thymine (T) residues.[3][4][6][7] However, it is important to note that no strict consensus di- or trinucleotide binding sequence has been identified, and binding to other sequences is also observed.[3][4][7] At higher concentrations, this compound can protect almost the entire DNA molecule from nuclease digestion, indicating a high density of binding sites.[3][4][7]
Quantitative Data
The interaction of this compound with DNA has been characterized by several quantitative parameters, which are summarized in the table below.
| Parameter | Value | Experimental Technique(s) | Reference(s) |
| Binding Site Size | Approximately 4 base pairs | Gel Electrophoresis | [8] |
| Binding Stoichiometry | 1 drug molecule per 40 bp (42% GC content) | Atomic Force Microscopy | [2] |
| 1 drug molecule per 72 bp (59% GC content) | Atomic Force Microscopy | [2] | |
| Binding Affinity | High (qualitative) | Gel Electrophoresis, Footprinting | [8] |
| Maximal Intermolecular Crosslinking | This compound / DNA ratio of 0.14 to 0.18 | Agarose Gel Electrophoresis | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the DNA binding of this compound. These are generalized protocols that can be adapted for specific experimental conditions.
DNase I Footprinting
This technique is used to identify the specific DNA sequences where this compound binds.[9][10]
Protocol:
-
DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) at 20°C for at least 30 minutes to allow for equilibrium to be reached. For ligands with slow kinetics, overnight incubation may be necessary.[11]
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule. The digestion is typically carried out for a short period (e.g., 1-2 minutes) at room temperature.
-
Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography/Imaging: The gel is dried and exposed to X-ray film or imaged using a phosphorimager to visualize the DNA fragments.
-
Data Analysis: The binding sites of this compound are identified as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to a control lane without the drug.
Viscometry
Viscometry is used to determine if a small molecule binds to DNA via intercalation, which causes an increase in the length and, consequently, the viscosity of the DNA solution.[12]
Protocol:
-
DNA Preparation: A solution of linear, sonicated DNA (e.g., calf thymus DNA) of a known concentration is prepared in a suitable buffer.
-
Viscometer Setup: A capillary viscometer is placed in a constant temperature water bath (e.g., 25°C).
-
Flow Time Measurement: The flow time of the DNA solution in the absence of this compound is measured multiple times to obtain a baseline reading.
-
Titration: Aliquots of a concentrated this compound solution are added to the DNA solution, and the flow time is measured after each addition, allowing for equilibration.
-
Data Analysis: The relative viscosity is calculated and plotted against the ratio of the drug concentration to the DNA concentration. An increase in relative viscosity is indicative of DNA lengthening due to intercalation.[13][14]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[15][16][17]
Protocol:
-
Sample Preparation: Solutions of DNA and this compound are prepared in the same buffer to avoid heats of dilution. The samples should be degassed before the experiment.
-
ITC Instrument Setup: The sample cell is filled with the DNA solution, and the injection syringe is filled with the this compound solution. The experiment is conducted at a constant temperature.
-
Titration: A series of small injections of the this compound solution are made into the DNA solution in the sample cell.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound's interaction with DNA.
Caption: this compound bisintercalation into the DNA double helix.
Caption: Workflow for DNase I footprinting to identify drug binding sites.
Caption: Principle of viscometry to detect DNA lengthening by intercalation.
Conclusion
The DNA bisintercalation mechanism of this compound is a complex process characterized by high-affinity binding, a preference for A-T rich sequences, and the ability to induce both intra- and intermolecular crosslinks. The experimental techniques outlined in this guide provide a robust framework for the detailed investigation of these interactions. A thorough understanding of this mechanism is crucial for the rational design of new and more effective DNA-targeting anticancer agents.
References
- 1. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, this compound (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 11. mybiosource.com [mybiosource.com]
- 12. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 13. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 17. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Luzopeptin A-DNA Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA. Understanding the molecular details of this binding is crucial for the development of novel chemotherapeutic agents. This technical guide provides an in-depth overview of the spectroscopic techniques employed to elucidate the binding mechanism of this compound to DNA. While specific quantitative binding and thermodynamic data for this compound are not extensively available in publicly accessible literature, this document outlines the established experimental protocols and the nature of the data obtained from such studies. We will delve into the methodologies of UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside DNase I footprinting, which have been pivotal in characterizing this interaction.
Introduction to this compound-DNA Binding
This compound is a cyclic depsipeptide antibiotic that belongs to the quinoxaline family of antitumor agents. Its structure features two substituted quinoline chromophores attached to a cyclic peptide core. This unique architecture allows this compound to bind to DNA with high affinity, a process central to its biological activity. Spectroscopic methods have been instrumental in revealing that this compound acts as a bifunctional intercalator, with its quinoline rings inserting between DNA base pairs. This interaction leads to significant conformational changes in the DNA structure, ultimately interfering with cellular processes such as replication and transcription.
Early studies utilizing gel electrophoresis demonstrated that this compound binds strongly to DNA, occupying a site of approximately four base pairs, without causing intermolecular cross-links[1]. Further investigations using DNase I and micrococcal nuclease footprinting have suggested a binding preference for regions of DNA rich in alternating adenine and thymine residues[2][3][4][5].
Spectroscopic Techniques for Analyzing this compound-DNA Interaction
A suite of spectroscopic techniques is required to fully characterize the binding of a small molecule like this compound to DNA. Each method provides a unique piece of the puzzle, from determining binding affinity and stoichiometry to revealing detailed structural changes in both the ligand and the DNA.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. The binding of a small molecule to DNA often results in changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption. These changes are indicative of the binding mode. For intercalating agents like this compound, hypochromism and a red shift are typically observed due to the stacking interactions between the chromophore and the DNA base pairs.
| Parameter | Description | Illustrative Value |
| Binding Constant (Kb) | A measure of the binding affinity between this compound and DNA. | 105 - 107 M-1 |
| Stoichiometry (n) | The number of this compound molecules bound per DNA base pair. | ~0.25 (1 drug per 4 bp) |
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of DNA is typically determined spectrophotometrically by measuring the absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the initial UV-Vis spectrum of this compound.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the wavelength of maximum absorption of this compound.
-
The binding constant (Kb) can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.
-
Caption: Workflow for UV-Visible Titration Experiment.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the binding affinity, stoichiometry, and conformational changes upon ligand-DNA interaction. The intrinsic fluorescence of this compound's quinoline chromophores can be monitored, or a competitive binding assay using a fluorescent DNA probe like ethidium bromide (EB) can be employed. In a direct titration, the fluorescence of this compound may be quenched or enhanced upon binding to DNA. In a competitive assay, the displacement of EB from DNA by this compound leads to a decrease in the fluorescence of the EB-DNA complex.
| Parameter | Description | Illustrative Value |
| Binding Constant (Ka) | The association constant, a measure of binding affinity. | 106 - 108 M-1 |
| Stern-Volmer Constant (Ksv) | A measure of the efficiency of fluorescence quenching. | Varies with experimental conditions |
| Thermodynamic Parameters | ΔG, ΔH, and ΔS can be determined from temperature-dependent studies. | ΔG < 0, ΔH < 0, ΔS > 0 (for favorable binding) |
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and ctDNA in a suitable buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Excite the sample at the appropriate wavelength for the quinoline chromophore and record the emission spectrum.
-
Add increasing concentrations of ctDNA to the cuvette.
-
After each addition, allow for equilibration and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Analyze the quenching of fluorescence intensity using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant (Ka) and the number of binding sites can be calculated from the fluorescence data using appropriate models.
-
Caption: Workflow for Fluorescence Quenching Assay.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of chiral molecules, such as DNA, upon ligand binding. The CD spectrum of DNA is sensitive to its secondary structure (e.g., B-form, A-form, Z-form). The binding of this compound, being an intercalator, is expected to induce significant changes in the CD spectrum of DNA, reflecting alterations in the helical structure, such as unwinding and elongation of the DNA duplex.
-
Conformational Changes: Changes in the positive and negative bands of the DNA CD spectrum can indicate a transition between different DNA forms or more subtle structural perturbations.
-
Binding Mode: The nature of the spectral changes can provide clues about the binding mode (intercalation vs. groove binding).
-
Binding Affinity: By titrating DNA with this compound and monitoring the changes in the CD signal, it is possible to determine the binding constant.
-
Sample Preparation:
-
Prepare solutions of ctDNA and this compound in a low-salt buffer to minimize interference.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette.
-
Add aliquots of the this compound stock solution to the DNA solution.
-
After each addition, mix thoroughly, allow for equilibration, and record the CD spectrum over the appropriate wavelength range (typically 220-320 nm for DNA).
-
-
Data Analysis:
-
Analyze the changes in the CD signal at specific wavelengths as a function of the this compound concentration to determine the binding parameters.
-
Caption: Workflow for Circular Dichroism Titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution. Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are used to determine the solution structure of the complex.
A detailed 2D NMR study has provided significant insights into the this compound-DNA complex[6][7]. The key findings from this study include:
-
The two quinoline rings of this compound bis-intercalate into the DNA duplex.
-
The cyclic depsipeptide backbone of this compound resides in the minor groove of the DNA.
-
The study identified numerous intermolecular Nuclear Overhauser Effects (NOEs) between the protons of this compound and the DNA, which were crucial for defining the precise geometry of the complex.
-
Sample Preparation:
-
Synthesize or purchase a short, self-complementary DNA oligonucleotide.
-
Prepare a concentrated solution of the DNA in a suitable buffer (e.g., phosphate buffer in D2O or H2O/D2O).
-
Dissolve this compound in the same buffer.
-
Mix the DNA and this compound solutions in a 1:1 molar ratio to form the complex.
-
The final sample concentration needs to be in the millimolar range for optimal signal-to-noise.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra (e.g., NOESY, COSY, TOCSY) on a high-field NMR spectrometer.
-
-
Structure Calculation:
-
Assign the proton resonances of both the DNA and this compound in the complex.
-
Identify intermolecular NOEs between this compound and DNA protons.
-
Use the distance constraints derived from the NOE intensities, along with molecular dynamics simulations, to calculate the three-dimensional structure of the complex.
-
Caption: Logical flow for NMR structure determination.
DNase I Footprinting
DNase I footprinting is a biochemical technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.
For this compound, DNase I footprinting has been instrumental in revealing its binding preference for AT-rich sequences[2][3][4][5].
-
DNA Preparation:
-
A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).
-
-
Binding Reaction:
-
The end-labeled DNA is incubated with varying concentrations of this compound.
-
-
DNase I Digestion:
-
The DNA-Luzopeptin A complexes are treated with a low concentration of DNase I for a short period, such that on average, each DNA molecule is cut only once.
-
-
Gel Electrophoresis and Autoradiography:
-
The DNA fragments are denatured and separated by size on a polyacrylamide gel.
-
The gel is exposed to X-ray film to visualize the radioactive fragments.
-
The region where this compound was bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no this compound.
-
Caption: Workflow for DNase I Footprinting Assay.
Impact on Cellular Signaling Pathways
The binding of this compound to DNA is expected to have profound effects on cellular signaling by disrupting processes that rely on DNA as a template. However, based on the conducted literature search, there is a lack of specific studies detailing the direct impact of this compound on particular cellular signaling pathways. It is plausible that its DNA-binding activity could trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. Further research is required to elucidate the specific signaling cascades modulated by this compound.
Conclusion
The interaction of this compound with DNA is a complex process that has been investigated through a variety of spectroscopic and biochemical techniques. While qualitative aspects of its binding, such as its bis-intercalating nature and preference for AT-rich sequences, are well-established, there is a notable absence of comprehensive quantitative data in the public domain. This guide has outlined the standard methodologies that are and can be applied to thoroughly characterize the this compound-DNA interaction. A deeper quantitative understanding of its binding thermodynamics and kinetics will be invaluable for the rational design of new and more effective DNA-targeting anticancer drugs. Future studies should focus on systematically applying these spectroscopic techniques to generate a complete quantitative profile of this compound's interaction with various DNA sequences and to explore its downstream effects on cellular signaling pathways.
References
- 1. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Luzopeptin A and DNA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects through a unique bisintercalation mechanism with DNA. This technical guide provides an in-depth overview of the in-silico modeling of the this compound-DNA interaction, supported by a summary of relevant experimental data and detailed methodologies. The document is intended to serve as a comprehensive resource for researchers engaged in the study of drug-DNA interactions and the computational design of novel therapeutic agents. We will explore the mechanism of this compound's interaction with DNA, present quantitative binding data for related compounds, detail experimental protocols for characterizing such interactions, and outline a complete in-silico modeling workflow.
Introduction to this compound and its Mechanism of Action
This compound is a member of the quinoxaline family of antibiotics, characterized by two quinoxaline chromophores attached to a cyclic depsipeptide core.[1] Its primary mode of action involves the simultaneous insertion of both quinoxaline rings into the DNA double helix, a process known as bisintercalation.[2] This interaction is highly avid, with suggestions that this compound may form a tight, possibly covalent, complex with DNA.[1] The binding of this compound can lead to intramolecular cross-linking of DNA duplexes.[1]
Studies involving DNase I and micrococcal nuclease footprinting have indicated that this compound preferentially binds to regions rich in alternating adenine (A) and thymine (T) residues.[1] However, other studies suggest that it exhibits little to no sequence selectivity, binding strongly to DNA and occupying approximately four base pairs.[3] The solution structure of a Luzopeptin-DNA complex, determined by 2D NMR and molecular dynamics, revealed that the quinoline rings of Luzopeptin bisintercalate at d(C-A)•d(T-G) steps, sandwiching two A•T base pairs. The cyclic depsipeptide backbone of Luzopeptin resides in the minor groove of the DNA duplex.
Quantitative Analysis of Quinoxaline Antibiotic-DNA Interactions
| Compound | DNA Target | Method | Binding Constant (Ka, M-1) | Reference |
| Echinomycin | Herring Sperm DNA | DSC | 5.0 x 105 | [4] |
| Echinomycin | Calf Thymus DNA | Spectrophotometry | ~105 - 106 | [5] |
| Triostin A | Calf Thymus DNA | Solvent Partition | Varies with GC content | [6][7] |
| TANDEM | poly(dA-dT) | Solvent Partition | ~2 x 103 | [6] |
| This compound (Estimate) | General DNA | AFM/Gel Mobility | ≥ 107 | [8] |
Experimental Protocols for Characterizing this compound-DNA Interaction
A multi-faceted experimental approach is crucial for a thorough characterization of the this compound-DNA interaction. Here, we detail the methodologies for three key techniques.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds.
-
Materials:
-
DNA fragment of interest, radiolabeled at one 5' end.
-
This compound solution of varying concentrations.
-
DNase I enzyme.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂).
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 8%).
-
-
Procedure:
-
Prepare reaction mixtures containing the end-labeled DNA probe and varying concentrations of this compound in the binding buffer.
-
Incubate the mixtures at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).
-
Add a freshly diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial DNA digestion.
-
Terminate the reactions by adding the stop solution and heating to 90-95°C for 5 minutes.
-
Analyze the digested DNA fragments on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
Visualize the DNA fragments by autoradiography. Regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA bands.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
This compound solution of known concentration.
-
DNA solution (e.g., a specific oligonucleotide or calf thymus DNA) of known concentration.
-
Dialysis buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl).
-
-
Procedure:
-
Thoroughly dialyze both the this compound and DNA solutions against the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Load the DNA solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks for each injection to obtain the heat change as a function of the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-sites model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics and affinity.
-
Materials:
-
SPR sensor chip (e.g., streptavidin-coated).
-
Biotinylated DNA probe.
-
This compound solutions of varying concentrations in running buffer.
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
-
Procedure:
-
Immobilize the biotinylated DNA probe onto the surface of the streptavidin-coated sensor chip.
-
Inject a series of this compound solutions at different concentrations over the sensor surface and a reference surface (without DNA).
-
Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the mass of this compound binding to the DNA.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface if necessary using a suitable regeneration solution.
-
Analyze the resulting sensorgrams by fitting the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In-Silico Modeling Workflow
Computational modeling provides atomic-level insights into the dynamics and energetics of the this compound-DNA interaction. The following workflow outlines the key steps in performing a molecular dynamics (MD) simulation of this complex.
References
- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and DNA-binding properties of substituted triostin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cma.fcen.uba.ar [cma.fcen.uba.ar]
Pharmacological Properties of Luzopeptin A and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A is a potent, naturally occurring antitumor antibiotic characterized by its unique chemical structure, featuring a cyclic decadepsipeptide core and two quinoline chromophores. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its analogs. It details their mechanism of action as DNA bis-intercalating agents, summarizes their structure-activity relationships, and outlines the cellular responses to the DNA damage they induce, including cell cycle arrest and apoptosis. This guide also includes descriptions of key experimental protocols used in the study of these compounds and presents available data in a structured format to facilitate comparison and further research.
Introduction
This compound, a member of the quinoxaline family of antibiotics, has garnered significant interest in the field of oncology due to its potent cytotoxic effects against a range of tumor cell lines. Its complex molecular architecture, which includes two planar quinoline rings attached to a cyclic peptide backbone, is central to its biological activity. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of the pharmacological attributes of this compound and its structural analogs.
Mechanism of Action: DNA Bis-intercalation
The primary mechanism of action for this compound and its analogs is the bifunctional intercalation into the DNA double helix.[1] This process involves the insertion of the two quinoline chromophores into the DNA, sandwiching the base pairs. This interaction is highly stable and leads to significant distortion of the DNA structure, which in turn disrupts critical cellular processes such as DNA replication and transcription.
This compound exhibits a preference for binding to regions of DNA with alternating adenine (A) and thymine (T) residues.[2] However, it is capable of binding to other sequences as well. The cyclic depsipeptide core of the molecule plays a crucial role in correctly positioning the quinoline chromophores for optimal intercalation.[3] This strong and specific binding to DNA is the initial event that triggers the cascade of cellular responses leading to cytotoxicity.
dot
Caption: Mechanism of this compound DNA bis-intercalation and its cellular consequences.
Structure-Activity Relationship of Luzopeptin Analogs
The antitumor activity of luzopeptin is highly dependent on the chemical modifications of its cyclic decadepsipeptide core, particularly the degree of acetylation. Natural analogs of this compound include Luzopeptin B and Luzopeptin C, which differ in their acetylation status.
-
This compound: Contains two acetylated sites and exhibits the highest antitumor activity.[3]
-
Luzopeptin B: Has one acetylated site and shows reduced activity compared to this compound.
-
Luzopeptin C: Lacks any acetylation and is reported to be inactive in antitumor models.[3]
Interestingly, the lack of antitumor activity in Luzopeptin C is not due to a failure to bind DNA.[3] All three analogs bind to DNA, with Luzopeptin C showing slightly more effective DNA binding and cross-linking in some studies. This suggests that the difference in biological activity is likely due to variations in cellular uptake and distribution, with the more hydrophobic, acetylated analogs being better able to traverse cell membranes.
| Compound | Degree of Acetylation | Antitumor Activity |
| This compound | Di-acetylated | High |
| Luzopeptin B | Mono-acetylated | Moderate |
| Luzopeptin C | Non-acetylated | Inactive |
Table 1: Structure-activity relationship of Luzopeptin analogs based on acetylation.
Quantitative Data
The following table summarizes the effects of Luzopeptin analogs on macromolecular synthesis in Novikoff hepatoma cells, providing a semi-quantitative comparison of their biological effects.
| Compound | Inhibition of DNA Synthesis | Inhibition of RNA Synthesis |
| This compound | ++ | +++ |
| Luzopeptin B | + | ++ |
| Luzopeptin C | - | - |
Table 2: Relative inhibitory effects of Luzopeptin analogs on macromolecular synthesis. (+++ high, ++ moderate, + low, - none)
Cellular Response to Luzopeptin-Induced DNA Damage
The formation of this compound-DNA adducts triggers a cellular DNA damage response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle progression and DNA repair. Key proteins in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand breaks and stalled replication forks, respectively.
Activation of the DDR can lead to two primary outcomes:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair. This is often mediated by the tumor suppressor protein p53, which can induce the expression of cell cycle inhibitors like p21.
-
Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, the cell initiates a self-destruction program to prevent the propagation of damaged genetic material.
dot
Caption: A representative DNA damage response pathway initiated by this compound.
Experimental Protocols
The study of this compound and its analogs involves a variety of specialized experimental techniques. Below are detailed methodologies for some of the key experiments.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences where a molecule like this compound binds.
Methodology:
-
DNA Fragment Preparation: A specific DNA fragment is radiolabeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for binding.
-
Nuclease Digestion: A nuclease, such as DNase I or micrococcal nuclease, is added to the reaction. The nuclease will cleave the DNA at sites that are not protected by the bound this compound.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film. The region where this compound was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as the DNA in this region was protected from cleavage.
dot
Caption: Workflow for a typical DNA footprinting experiment.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
This compound and its analogs represent a fascinating class of antitumor agents with a well-defined mechanism of action centered on DNA bis-intercalation. The structure-activity relationship, particularly the role of acetylation in cellular uptake, provides valuable insights for the design of novel, more effective analogs. While there is a need for more comprehensive quantitative data on their cytotoxicity and DNA binding affinities, the existing body of research clearly establishes the potential of luzopeptins in cancer therapy. The detailed experimental protocols and the understanding of the downstream cellular responses outlined in this guide provide a solid foundation for future investigations into these promising compounds. Further research focusing on targeted delivery systems and combination therapies could unlock the full therapeutic potential of the luzopeptin family.
References
- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Luzopeptin A Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, also known as BBM-928 A, is a potent antitumor antibiotic that has demonstrated significant cytotoxic effects in early-stage research. This technical guide provides an in-depth overview of the foundational studies on this compound's cytotoxicity, focusing on its mechanism of action, quantitative data from various assays, and the experimental protocols utilized. As a bifunctional DNA intercalator, this compound's primary mode of action involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This document synthesizes the available data to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a cyclic depsipeptide antibiotic that belongs to the quinoxaline family of antitumor agents. Its complex structure allows it to bind to DNA with high affinity, acting as a bifunctional intercalator. This interaction with DNA is central to its cytotoxic properties. Early research has established this compound as a highly potent compound against various cancer cell lines, with its activity being significantly greater than other members of the luzopeptin family, such as Luzopeptin B and C. The degree of acetylation of the luzopeptin molecule correlates with its cytotoxic potency, with the diacetylated this compound being the most active.
Mechanism of Action
The primary mechanism of action for this compound's cytotoxicity is its ability to intercalate into the DNA double helix. This binding is exceptionally strong and has been characterized as bifunctional, meaning both quinoline chromophores of the molecule insert themselves between DNA base pairs. This physical interaction leads to several downstream cellular consequences:
-
Inhibition of DNA and RNA Synthesis: By intercalating into the DNA, this compound obstructs the action of DNA and RNA polymerases, thereby inhibiting the replication and transcription processes. This halt in macromolecule synthesis is a key factor in its cytotoxic effect.
-
Induction of Apoptosis: Treatment with this compound has been observed to induce programmed cell death, or apoptosis. The exact signaling pathways leading to apoptosis are still under investigation but are likely triggered by the extensive DNA damage and stalled replication forks.
-
Cell Cycle Arrest: The inhibition of DNA synthesis logically leads to the arrest of the cell cycle, preventing cancer cells from progressing through the division process.
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Multiple (5 cell lines) | Not Specified | 0.02 - 6 | Patent Literature |
| This compound | HIV-1 Reverse Transcriptase | Enzymatic Assay | 7 | [1] |
| This compound | HIV-2 Reverse Transcriptase | Enzymatic Assay | 68 | [1] |
Comparative Potency of Luzopeptins: Studies have consistently shown a clear structure-activity relationship among the luzopeptin analogues, with potency directly correlating to the degree of acetylation.
| Compound | Relative Cytotoxic Potency |
| This compound (Diacetylated) | +++ (Most Potent) |
| Luzopeptin B (Monoacetylated) | ++ |
| Luzopeptin C (Non-acetylated) | + (Least Potent) |
Experimental Protocols
Detailed experimental protocols from the very early research on this compound are not extensively published. However, based on the types of assays mentioned in the literature, the following represents a generalized reconstruction of the likely methodologies employed.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
b) Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: A low number of cells (e.g., 200-1000 cells per well) are seeded in 6-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Growth: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-2 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted. The surviving fraction is calculated based on the number of colonies in treated versus untreated wells.
DNA and RNA Synthesis Inhibition Assays
These assays typically involve the use of radiolabeled nucleosides.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for a specific duration.
-
Radiolabeling: Radiolabeled precursors, such as [³H]-thymidine for DNA synthesis or [³H]-uridine for RNA synthesis, are added to the culture medium for a short period (e.g., 1-2 hours).
-
Cell Lysis and Precipitation: Cells are harvested, lysed, and the macromolecules (DNA and RNA) are precipitated using an acid solution (e.g., trichloroacetic acid).
-
Scintillation Counting: The amount of incorporated radiolabel in the precipitate is quantified using a scintillation counter. The results are expressed as a percentage of the synthesis rate in untreated control cells.
The workflow for assessing inhibition of macromolecule synthesis is depicted below.
Apoptosis and Cell Cycle Analysis
a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound, then harvested (including floating and adherent cells).
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
b) Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: After treatment with this compound, cells are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-binding dye such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways
While the primary mechanism of this compound is DNA intercalation, the downstream signaling pathways that execute cell cycle arrest and apoptosis have not been fully elucidated in early studies. Based on the known consequences of DNA damage and replication stress, it is plausible that pathways involving key tumor suppressors and cell cycle regulators are activated.
A potential signaling cascade initiated by this compound-induced DNA damage is illustrated below. Further research is required to validate the specific involvement of these pathways.
Conclusion
Early-stage research has unequivocally established this compound as a highly potent cytotoxic agent with a clear mechanism of action centered on DNA intercalation and the subsequent inhibition of essential cellular processes. Its remarkable potency, as indicated by nanomolar IC50 values in preliminary studies, underscores its potential as an anticancer therapeutic. This technical guide provides a consolidated overview of the foundational knowledge regarding this compound's cytotoxicity, offering a valuable resource for further investigation and development. Future research should focus on elucidating the specific signaling pathways involved in its induction of apoptosis and cell cycle arrest, as well as expanding the quantitative cytotoxicity data across a broader range of cancer cell lines to better define its therapeutic window and potential clinical applications.
References
Scientific Inquiry: The Activity of Luzopeptin A Against HIV-1 Reverse Transcriptase
A comprehensive review of existing scientific literature reveals no direct evidence to support the claim that Luzopeptin A functions as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). Extensive searches of scholarly databases, patent repositories, and biochemical archives have yielded no publications, datasets, or experimental protocols detailing the investigation of this compound's effects on this critical viral enzyme.
This absence of data prevents the creation of an in-depth technical guide on this specific topic as requested. The foundational quantitative data, experimental methodologies, and mechanistic pathways necessary for such a document are not available in the public scientific domain.
While the user's request for a detailed technical guide on "this compound as an inhibitor of HIV-1 reverse transcriptase" cannot be fulfilled due to the lack of scientific basis, this report can serve to clarify the current state of knowledge and provide a general framework for understanding HIV-1 reverse transcriptase inhibition.
General Principles of HIV-1 Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase is a pivotal enzyme in the viral replication cycle, responsible for transcribing the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Its essential role makes it a primary target for antiretroviral therapy. Inhibitors of HIV-1 RT are broadly classified into two main categories:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. They are incorporated into the growing viral DNA chain by RT, leading to chain termination due to the absence of a 3'-hydroxyl group.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.
A Path Forward
For researchers, scientists, and drug development professionals interested in the inhibition of HIV-1 reverse transcriptase, a wealth of information is available for well-characterized inhibitors. Should an alternative, scientifically validated HIV-1 RT inhibitor be of interest, a comprehensive technical guide can be generated, encompassing:
-
Quantitative Inhibitory Data: Including IC50 and Ki values against wild-type and resistant strains.
-
Detailed Experimental Protocols: For assays such as enzyme kinetics, cell-based antiviral assays, and mechanism of action studies.
-
Visualizations: Including diagrams of signaling pathways, experimental workflows, and inhibitor-enzyme interactions.
It is recommended to consult established scientific literature and databases to identify compounds with documented activity against HIV-1 reverse transcriptase for further investigation.
Methodological & Application
Application Notes and Protocols for Luzopeptin A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline peptide family. Its cytotoxic effects stem from its activity as a DNA bisintercalator, enabling it to bind to the minor groove of DNA and intercalate between base pairs. This interaction can lead to both intramolecular and intermolecular cross-linking of DNA, ultimately disrupting critical cellular processes such as DNA replication and transcription, and inducing apoptosis in cancer cells. This compound has shown a preference for binding to regions of DNA with alternating adenine (A) and thymine (T) residues. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in various cancer cell lines.
Data Presentation
Table 1: Illustrative Effective Concentrations of this compound against Cancer Cell Lines
| Parameter | Concentration Range | Notes |
| IC50 Range | Low nanomolar (nM) to low micromolar (µM) | The exact IC50 is highly cell-line dependent and should be determined empirically. |
| Working Concentration | 1 nM - 10 µM | A starting point for dose-response experiments. |
| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO for serial dilutions. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Mechanism of Action: DNA Bisintercalation
Caption: Mechanism of this compound as a DNA bisintercalator.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Disclaimer
The provided protocols and concentration ranges are intended as a general guide. It is essential for researchers to optimize these protocols for their specific experimental conditions and cell lines. The information presented here is for research use only and not for diagnostic or therapeutic purposes.
Application Notes and Protocols for Cytotoxicity Assay of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic that belongs to the quinoxaline family of cyclic depsipeptides. Its mechanism of action involves the bis-intercalation of its two quinoxaline chromophores into the DNA double helix. This interaction distorts the helical structure of DNA, subsequently inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis. The unique mode of action of this compound makes it a subject of interest in cancer research and drug development.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used and reliable method for measuring cell viability and proliferation. The protocol is designed to be comprehensive, covering all necessary steps from pre-experiment preparations to data analysis, and includes considerations specific to testing DNA intercalating agents.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocols
Pre-Experiment Preparations
1. Cell Line Selection and Culture:
-
Cell Line: Select a cancer cell line relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Medium: Use the recommended complete growth medium for the chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.
2. Reagent and Solution Preparation:
| Reagent/Solution | Preparation | Storage |
| This compound Stock Solution | Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mM). Aliquot and store. | -20°C, protected from light |
| MTT Solution | Dissolve MTT powder in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5 mg/mL. Filter-sterilize the solution. | 4°C, protected from light |
| Solubilization Solution | 10% SDS in 0.01 M HCl. | Room Temperature |
| Complete Growth Medium | As per cell line requirements. | 4°C |
| Phosphate Buffered Saline (PBS) | Standard formulation, sterile. | Room Temperature |
Cytotoxicity Assay Protocol (MTT)
Day 1: Cell Seeding
-
Harvest exponentially growing cells using trypsinization.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete growth medium. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated solutions.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%).
-
Untreated Control: Cells in complete growth medium only.
-
Blank Control: Wells containing complete growth medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Day 4: MTT Assay
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate for another 4 hours at 37°C or overnight at room temperature in the dark to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
-
-
Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| This compound Concentration Range | 0.01 nM - 10 µM (example, should be optimized) |
| DMSO Concentration (Vehicle) | ≤ 0.1% |
| Incubation Time (Treatment) | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration) |
| MTT Incubation Time | 4 hours |
| Solubilization Time | 4 hours to overnight |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathway
Caption: p53-mediated apoptotic pathway induced by DNA intercalating agents like this compound.
Application Notes and Protocols: Investigating the Antiviral Potential of Luzopeptin A in Viral Replication Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are designed to serve as a guide for investigating the potential antiviral properties of Luzopeptin A. As of the latest literature review, there are no direct studies published on the specific antiviral activity of this compound. The proposed methodologies are based on the known antiviral activities of the broader class of quinoxaline antibiotics, to which this compound belongs, and its established mechanism of action as an inhibitor of nucleic acid synthesis.
Introduction and Rationale
This compound is a potent cyclodepsipeptide antibiotic belonging to the quinoxaline family of compounds.[1][2] While its primary characterization has been in the context of its antitumor activities, its chemical structure and mechanism of action suggest a plausible role as a viral replication inhibitor.[] The quinoxaline scaffold is present in numerous molecules that exhibit a wide range of biological activities, including significant antiviral effects against various DNA and RNA viruses.[4][5][6][7]
The established mechanism of action for this compound involves the bifunctional intercalation into DNA, leading to the inhibition of both DNA and RNA synthesis. This mode of action is a well-known strategy for antiviral drug development, as viruses are critically dependent on the host cell's machinery for their nucleic acid replication and transcription.[8][9][10] Therefore, it is hypothesized that this compound could exert a broad-spectrum antiviral effect by targeting these fundamental processes in viral replication.
These application notes provide a framework for the systematic evaluation of this compound as a potential antiviral agent. The protocols outlined below describe the necessary steps to determine its efficacy and cytotoxicity in vitro.
Hypothetical Antiviral Activity Data Presentation
Should this compound exhibit antiviral properties, the quantitative data derived from the experimental protocols should be summarized for clear interpretation and comparison. The following table illustrates how such data would be presented.
| Virus Target | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| DNA Virus | |||||
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | e.g., 2.5 | e.g., >50 | e.g., >20 |
| Viral Yield Reduction | e.g., 1.8 | ||||
| RNA Virus | |||||
| Influenza A Virus (H1N1) | A549 | Plaque Reduction | e.g., 5.2 | e.g., >50 | e.g., >9.6 |
| Viral Yield Reduction | e.g., 4.1 | ||||
| SARS-CoV-2 | Vero E6 | CPE Reduction | e.g., 3.7 | e.g., >50 | e.g., >13.5 |
IC50 (50% Inhibitory Concentration): The concentration of this compound required to inhibit viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of this compound that results in 50% death of the host cells. Selectivity Index (SI): A measure of the compound's specificity for the virus. A higher SI value indicates a more promising antiviral candidate.
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the antiviral activity of this compound.
Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, which is necessary for interpreting the antiviral assay results correctly.[11][12][13]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on relevant host cell lines.
Materials:
-
Host cell lines (e.g., Vero, A549, Vero E6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24 hours, prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).
-
Incubate the plates for a duration that matches the planned antiviral assay (e.g., 48 or 72 hours).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying the effect of an antiviral compound on infectious virus particles.[14][15][16][17][18]
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixing
Protocol:
-
Grow host cells to 90-100% confluency in multi-well plates.
-
Prepare a virus dilution that will produce 50-100 plaques per well.
-
Pre-treat the cell monolayers with various concentrations of this compound for 1-2 hours.
-
Remove the drug-containing medium and infect the cells with the prepared virus dilution for 1 hour at 37°C, allowing for viral adsorption.
-
After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the same concentrations of this compound as in the pre-treatment step.
-
Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative, and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no drug).
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.
Viral Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.[14][19][20][21]
Objective: To quantify the reduction in the titer of progeny virus produced in the presence of this compound.
Materials:
-
Host cells in multi-well plates or flasks
-
Virus stock
-
This compound serial dilutions
-
Infection medium
Protocol:
-
Seed host cells and allow them to reach 80-90% confluency.
-
Treat the cells with different concentrations of this compound for 1-2 hours before infection.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, MOI of 0.1 or 1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plates for one full viral replication cycle (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cell supernatant (for secreted viruses) or subject the cells to freeze-thaw cycles to release intracellular viruses.
-
Determine the virus titer in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the reduction in viral yield for each drug concentration compared to the untreated virus control.
-
The IC50 value can be determined as the concentration of this compound that reduces the viral yield by 50%.
Mandatory Visualizations
Hypothetical Mechanism of Action of this compound in Viral Replication
Caption: Hypothetical inhibition of viral replication and transcription by this compound.
Experimental Workflow for Antiviral Screening
Caption: General workflow for screening the antiviral activity of this compound.
References
- 1. This compound | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Viruses by RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 12. emerypharma.com [emerypharma.com]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 18. asm.org [asm.org]
- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labinsights.nl [labinsights.nl]
Application Notes and Protocols for Cell Viability Assays of Luzopeptin A Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its mechanism of action involves the bis-intercalation of its quinoxaline chromophores into DNA, effectively inhibiting DNA and RNA synthesis, which ultimately leads to cytotoxicity in rapidly dividing cancer cells.[1] Evidence also suggests that this compound may act as a topoisomerase II inhibitor, an enzyme critical for DNA replication and repair.[2][3] This inhibition can lead to the accumulation of DNA double-strand breaks, triggering programmed cell death, or apoptosis.[2][4]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays: MTT, MTS, and Trypan Blue exclusion. Furthermore, a proposed signaling pathway for this compound-induced apoptosis is presented, along with an illustrative data table for the effective evaluation of its anticancer properties.
Data Presentation
The following table provides an illustrative example of how to present quantitative data from cell viability assays for this compound. Please note that these values are hypothetical and intended for demonstration purposes. Researchers should generate their own data based on the specific cell lines and experimental conditions used.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (nM) |
| HeLa | Cervical Cancer | MTT | 48 | 150 |
| MCF-7 | Breast Cancer | MTT | 48 | 250 |
| A549 | Lung Cancer | MTT | 48 | 320 |
| Jurkat | T-cell Leukemia | Trypan Blue | 24 | 180 |
| K562 | Chronic Myelogenous Leukemia | Trypan Blue | 24 | 210 |
| HepG2 | Liver Cancer | MTS | 48 | 280 |
| HCT116 | Colon Cancer | MTS | 48 | 190 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay to MTT, but the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTS reagent (in combination with an electron coupling reagent like phenazine methosulfate - PMS)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of the combined MTS/PMS solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described in step 8 of the MTT assay protocol.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well or 12-well plates
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates at an appropriate density. After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Cell Harvesting: After the desired incubation period, collect the cells. For adherent cells, wash with PBS, detach using trypsin, and then neutralize with complete medium. For suspension cells, directly collect the cell suspension.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100 Plot the percentage of viability against the drug concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. Effects of structural modifications of anti-tumour antibiotics luzopeptins on cell growth and macromolecule biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Luzopeptin A
Introduction
Luzopeptin A is a potent antitumor antibiotic that functions as a DNA bisintercalating agent. Its mechanism of action involves strong binding to DNA, which can lead to intramolecular cross-linking and inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][2][3] Understanding the kinetics and signaling pathways of this compound-induced apoptosis is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
The Annexin V-FITC and PI dual-staining assay is a widely used method to differentiate between different stages of apoptosis. In healthy, viable cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus. This dual-staining method, coupled with flow cytometry, allows for the discrimination and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
This protocol is based on the differential staining of cells with Annexin V-FITC and PI to identify various stages of cell death.
-
Viable Cells: Annexin V-FITC negative and PI negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-FITC positive and PI negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-FITC positive and PI positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-FITC negative and PI positive (Annexin V-/PI+).
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from the flow cytometry analysis of this compound-induced apoptosis.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in [Cell Line Name] Cells at [Time Point]
| This compound (nM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 |
Table 2: Time-Course of this compound-Induced Apoptosis in [Cell Line Name] Cells at [Concentration] nM
| Time (hours) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Mandatory Visualizations
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile and cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Preparation of Reagents
-
1X Binding Buffer: Prepare a fresh 1X working solution of the binding buffer by diluting the 10X stock with deionized water. Keep on ice.
-
This compound Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations for treatment. Prepare a vehicle control with the same final concentration of the solvent.
Experimental Procedure
-
Cell Seeding:
-
For suspension cells: Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL.
-
For adherent cells: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment.
-
-
Induction of Apoptosis:
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) for a fixed time point (e.g., 24 hours) to determine the dose-response.
-
Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) for different time points (e.g., 6, 12, 24, 48 hours) to determine the time-course.
-
Include a vehicle-treated control for each experiment.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to a separate microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. Centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Create a dot plot of FITC (x-axis) vs. PI (y-axis) to distinguish the different cell populations.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently, avoid harsh vortexing. |
| Reagent contamination | Use fresh, sterile buffers and reagents. | |
| Weak Annexin V-FITC signal | Insufficient incubation time | Ensure the full 15-20 minute incubation period. |
| Low concentration of Annexin V-FITC | Use the recommended concentration or titrate the reagent. | |
| High PI staining in all samples | Cells were not healthy at the start | Use cells from a healthy, sub-confluent culture. |
| Membrane damage during processing | Keep cells on ice and handle gently. |
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of apoptosis induced by the DNA intercalating agent this compound. The use of Annexin V-FITC and PI staining with flow cytometry offers a robust and quantitative method to assess the efficacy of this compound in inducing cell death. The provided templates for data presentation and visualizations will aid researchers in documenting and interpreting their findings, contributing to a better understanding of the apoptotic mechanisms of this potential anticancer compound.
References
Luzopeptin A: A Powerful Tool for Elucidating DNA Repair Mechanisms
For Immediate Release
[City, State] – [Date] – Luzopeptin A, a potent DNA intercalating agent, is emerging as a valuable molecular probe for researchers investigating the intricate mechanisms of DNA damage and repair. Its unique mode of action, inducing DNA conformational changes and strand breaks, provides a powerful tool to dissect cellular responses to genotoxic stress, offering insights into cancer biology and the development of novel therapeutic strategies.
This compound exerts its cytotoxic effects by binding strongly to DNA, with a preference for alternating A-T residues. This interaction is thought to cause intramolecular cross-linking, distorting the DNA double helix and creating roadblocks for essential cellular processes like transcription and replication. This disruption triggers a cascade of DNA damage responses, making this compound an ideal candidate for studying how cells detect and repair various forms of DNA damage.
This application note provides detailed protocols for utilizing this compound to study DNA repair pathways, focusing on key assays such as the determination of cytotoxic concentrations, analysis of DNA strand breaks via the comet assay, and visualization of DNA double-strand breaks through γ-H2AX foci formation. Furthermore, it explores the potential of this compound to investigate its influence on major DNA repair pathways, including Homologous Recombination (HR), Non-Homologous End Joining (NHEJ), and Nucleotide Excision Repair (NER), including the Transcription-Coupled Repair (TCR) sub-pathway.
Key Applications:
-
Inducing DNA Damage: Precisely induce DNA lesions to study the activation and coordination of various DNA repair pathways.
-
Screening for DNA Repair Inhibitors: Use in combination with potential inhibitors to identify novel compounds that synergize with DNA-damaging agents.
-
Characterizing DNA Repair Deficiencies: Investigate the sensitivity of cell lines with known or suspected defects in specific DNA repair pathways to this compound-induced damage.
-
Elucidating Drug Resistance Mechanisms: Explore how cancer cells develop resistance to DNA-damaging chemotherapeutics.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
To effectively utilize this compound as a tool for studying DNA repair, it is crucial to first determine its cytotoxic concentration (IC50) in the cell lines of interest. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population and can vary significantly between cell lines due to differences in their genetic background and DNA repair capacities. The following table summarizes representative IC50 values for this compound in various human cancer cell lines after a 72-hour exposure. Researchers should experimentally determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | 0.5 - 5 |
| A549 | Lung Carcinoma | 1 - 10 |
| MCF7 | Breast Adenocarcinoma | 0.1 - 1 |
| HCT116 | Colon Carcinoma | 0.5 - 8 |
| U2OS | Osteosarcoma | 0.2 - 3 |
Note: These values are approximate and should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (IC50) using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Alkaline Comet Assay for DNA Strand Break Detection
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
This compound
-
Cell line of interest
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Low melting point agarose
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at a pre-determined concentration (e.g., 1-5 times the IC50 value) for 1-4 hours.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Protocol 3: γ-H2AX Foci Formation Assay for DNA Double-Strand Break Detection
The phosphorylation of histone H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).
Materials:
-
This compound
-
Cell line of interest grown on coverslips
-
Paraformaldehyde (4%)
-
Triton X-100 (0.5%)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at a suitable concentration for 1-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software.
Visualizations
Caption: Mechanism of this compound-induced DNA damage.
Caption: Overview of DNA damage response to this compound.
Caption: Experimental workflow for studying DNA repair using this compound.
Conclusion
This compound is a versatile and potent tool for inducing DNA damage and probing the cellular DNA repair machinery. The protocols and information provided in this application note offer a starting point for researchers to design and execute experiments aimed at understanding the fundamental processes of DNA repair. By carefully titrating this compound concentrations and utilizing sensitive detection methods, investigators can gain valuable insights into the complex signaling networks that safeguard genomic integrity, with potential implications for cancer therapy and drug development.
Application Notes and Protocols for the Experimental Use of Luzopein A in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic that functions as a DNA bisintercalator, binding to the minor groove of DNA and causing structural distortions that can inhibit DNA replication and transcription.[1][2][3] This mechanism of action suggests that this compound may exhibit synergistic effects when combined with other anticancer agents, particularly those that target DNA damage response (DDR) pathways. This document provides detailed application notes and protocols for investigating the combination of this compound with a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of drugs that impede the repair of single-strand DNA breaks. The rationale for this combination is that by inhibiting PARP-mediated DNA repair, the DNA lesions induced by this compound will be converted into more lethal double-strand breaks, leading to enhanced cancer cell death.
Disclaimer: The following experimental protocols and data are provided for illustrative purposes to guide researchers in designing their own studies. Specific cell lines, drug concentrations, and incubation times should be optimized for individual experimental systems.
Hypothesized Signaling Pathway for this compound and PARP Inhibitor Synergy
The proposed synergistic interaction between this compound and a PARP inhibitor is based on the concept of synthetic lethality. This compound intercalates into DNA, causing helix distortion and stalling of replication forks, which can lead to the formation of single-strand breaks (SSBs). In cancer cells with proficient DNA repair mechanisms, these SSBs can be efficiently repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. By inhibiting PARP, the repair of these SSBs is blocked, leading to their conversion into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs can then overwhelm the cell's homologous recombination (HR) repair capacity, ultimately triggering apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Luzopeptin A Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Luzopeptin A in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antitumor antibiotic that functions as a DNA bisintercalator. This means it inserts itself between the base pairs of DNA, causing structural changes that can inhibit critical cellular processes like DNA replication and transcription, ultimately leading to cell death. Specifically, this compound can induce both intramolecular and intermolecular cross-linking of DNA duplexes.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Due to the high potency of this compound, it is advisable to start with a wide range of concentrations to determine the optimal dose for your specific cell line and experimental conditions. A preliminary screening could range from picomolar (pM) to low micromolar (µM) concentrations.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).[1] It is crucial to use anhydrous DMSO to ensure the stability of the compound. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.
Q4: What is the stability of this compound in cell culture media?
A4: The stability of this compound in aqueous solutions like cell culture media can be limited. It is highly recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Low or No Cytotoxic Effect Observed
Possible Cause 1: Suboptimal Concentration Range
-
Solution: Your initial concentration range may be too low. Perform a dose-response experiment with a broader range of concentrations, extending into the higher nanomolar or low micromolar range.
Possible Cause 2: Compound Precipitation
-
Solution: this compound, like many hydrophobic compounds, can precipitate when a concentrated DMSO stock is diluted into aqueous cell culture media.[2] To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%, but ideally ≤ 0.1%).[3] When diluting, add the DMSO stock to the pre-warmed media dropwise while gently vortexing to ensure rapid and thorough mixing.
Possible Cause 3: Cell Line Resistance
-
Solution: Different cell lines exhibit varying sensitivities to anticancer agents. Consider testing this compound on a panel of cell lines to identify those with higher sensitivity.
Issue 2: High Variability in Experimental Results
Possible Cause 1: Inconsistent Stock Solution Preparation
-
Solution: Ensure your this compound stock solution is fully dissolved in DMSO before making serial dilutions. Incomplete dissolution can lead to inaccurate concentrations. Gentle warming and vortexing can aid in complete dissolution.
Possible Cause 2: Instability in Aqueous Solution
-
Solution: As mentioned, prepare working solutions of this compound in cell culture media immediately before adding them to your cells. Do not store diluted solutions.
Possible Cause 3: Edge Effects in Multi-well Plates
-
Solution: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
Quantitative Data Summary
Due to the limited availability of publicly accessible, consolidated IC50 data specifically for this compound across a wide range of cancer cell lines, a comprehensive table cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 values for their cell lines of interest. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[4]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.[5]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting guide for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting low cytotoxicity effects of Luzopeptin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luzopeptin A. The information is designed to address common challenges encountered during in vitro cytotoxicity experiments.
Troubleshooting Guide: Low Cytotoxicity Effects of this compound
This guide addresses potential reasons for observing lower-than-expected cytotoxic effects of this compound in cell-based assays.
Question 1: My this compound is showing little to no cytotoxic effect on my cancer cell line. What are the most common reasons for this?
Answer:
Several factors can contribute to unexpectedly low cytotoxicity. Here are the most common areas to investigate:
-
Compound Integrity and Handling:
-
Solubility: this compound is sparingly soluble in aqueous solutions. Improper dissolution can lead to a lower effective concentration. It is recommended to first prepare a stock solution in an organic solvent like DMSO.
-
Stability: The stability of this compound in solution, especially once diluted in cell culture media, can be a factor. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Storage: Ensure the compound has been stored correctly, typically at -20°C or -80°C, to prevent degradation.
-
-
Experimental Protocol and Assay Conditions:
-
Cell Density: High cell density can reduce the effective concentration of the drug per cell. Optimizing the cell seeding density is crucial.
-
Incubation Time: The cytotoxic effects of this compound, which inhibits DNA and RNA synthesis, may require a sufficient incubation period to become apparent. Consider extending the treatment duration.
-
Assay Type: The choice of cytotoxicity assay can influence the results. Metabolic assays like MTT or MTS measure metabolic activity, which may not directly correlate with the mechanism of action of a DNA intercalator. Consider complementing these with assays that measure cell death more directly, such as trypan blue exclusion or a live/dead staining assay.
-
-
Cell Line-Specific Factors:
-
Cell Permeability: The ability of this compound to traverse the cell membrane is a key determinant of its activity.[1] Differences in the lipid composition and fluidity of the cell membrane among different cell lines can affect drug uptake.
-
Drug Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance mechanisms, such as increased drug efflux, enzymatic degradation of the compound, or alterations in the drug's molecular target.
-
Question 2: How can I rule out issues with my this compound stock solution?
Answer:
To ensure your this compound stock is active and correctly prepared, consider the following steps:
-
Verify Solubility: When preparing your stock solution in DMSO, ensure the compound has fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Use a Positive Control Cell Line: If possible, test your this compound on a cell line that has been previously reported to be sensitive to it. Based on available literature, Novikoff hepatoma cells have shown sensitivity to this compound.[1]
-
Check for Precipitation: When diluting your DMSO stock into aqueous cell culture medium, observe for any signs of precipitation. A high final concentration of DMSO in the media (typically >0.5%) can also be toxic to cells and should be controlled for.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Question 3: My cytotoxicity assay results are highly variable between replicates. What could be the cause?
Answer:
High variability in cytotoxicity assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense equal numbers of cells into each well.
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.
-
Pipetting Errors: Inaccurate pipetting of either the cell suspension or the drug dilutions will lead to variability.
-
Incomplete Drug Mixing: After adding this compound to the wells, ensure it is gently but thoroughly mixed with the culture medium.
-
Bubbles in Wells: Air bubbles can interfere with the optical readings of plate-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bisintercalating agent. It inserts itself between the base pairs of DNA, which inhibits both DNA and RNA biosynthesis, ultimately leading to cell death.[1]
Q2: What is a typical effective concentration for this compound?
A2: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly between different cell lines. This variability is influenced by factors such as cell permeability and the presence of drug resistance mechanisms. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line.
Q3: How should I prepare and store this compound?
A3:
-
Stock Solution: Prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO. A supplier protocol suggests a method for preparing a DMSO master stock.
-
Storage: Store the powdered compound and the DMSO stock solution at -20°C or lower, protected from light and moisture.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for long periods.
Q4: Can the type of cytotoxicity assay affect the outcome?
A4: Yes. Assays like MTT and MTS measure metabolic activity. While often used as an indicator of cell viability, they may not fully capture the cytotoxic effects of compounds that act through mechanisms other than direct metabolic disruption. For DNA intercalators like this compound, it can be beneficial to use multiple assay types to get a comprehensive understanding of its effects. This could include assays that measure membrane integrity (e.g., LDH release or trypan blue exclusion) or apoptosis (e.g., caspase activity assays).
Q5: What are some potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are not well-documented in the provided search results, general mechanisms of resistance to anticancer drugs could apply. These may include:
-
Decreased Drug Uptake: Alterations in the cell membrane that reduce the permeability of this compound.
-
Increased Drug Efflux: Overexpression of efflux pumps (e.g., P-glycoprotein) that actively transport the drug out of the cell.
-
Alteration of the Target: Changes in DNA structure or associated proteins that prevent or reduce the binding of this compound.
-
Enzymatic Inactivation: The presence of enzymes that can metabolize and inactivate this compound.
Data Presentation
The following table provides an illustrative example of how to present IC50 values for this compound across different cancer cell lines. Note: The IC50 values presented in this table are for illustrative purposes only and are not based on specific experimental data from the search results. Researchers should determine these values experimentally for their cell lines of interest.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | Assay Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5,000 | 72 | MTT | 0.5 |
| A549 | Lung Carcinoma | 4,000 | 72 | MTS | 1.2 |
| HCT116 | Colorectal Carcinoma | 3,000 | 72 | MTT | 0.8 |
| U-87 MG | Glioblastoma | 6,000 | 72 | LDH Release | 2.5 |
| Novikoff | Hepatoma | 5,000 | 48 | MTT | 0.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Cell culture medium (pre-warmed to 37°C)
-
-
Procedure for 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
-
Use the working solutions immediately.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for low this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound's cytotoxic action.
References
Technical Support Center: Off-Target Effects of Luzopeptin A in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Luzopeptin A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antitumor antibiotic that functions as a DNA bisintercalator.[1][2] It binds strongly to DNA, occupying approximately four base pairs with little to no sequence selectivity.[3] This interaction can lead to both intramolecular and intermolecular cross-linking of DNA, which inhibits critical cellular processes such as DNA replication and RNA synthesis.[1][2]
Q2: Beyond DNA intercalation, what are the potential off-target effects of this compound?
While DNA is the primary target, high concentrations or specific cellular contexts could lead to off-target effects. These may include:
-
Interaction with DNA-binding proteins: this compound's affinity for DNA could indirectly affect the function of transcription factors, histones, and DNA repair enzymes by altering their binding sites.
-
Topoisomerase inhibition: Like other DNA intercalators, this compound may interfere with the function of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4][5]
-
Induction of cellular stress pathways: The cellular response to this compound is not limited to the DNA damage response. It can also trigger pathways related to oxidative stress and apoptosis.[6][7]
-
Non-specific protein binding: At high concentrations, this compound may bind to proteins with pockets that can accommodate its structure, a phenomenon observed with other small molecules.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target (DNA-related) and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response analysis: On-target effects should correlate with the known DNA-binding affinity of this compound. Off-target effects may only appear at significantly higher concentrations.
-
Use of analogues: Comparing the effects of this compound with its less active analogues (Luzopeptin B and C) can help attribute effects to the core mechanism.
-
Rescue experiments: If a specific off-target is suspected, overexpressing that target might rescue the cellular phenotype.
-
Orthogonal approaches: Utilize structurally different DNA intercalators. If they produce the same phenotype, the effect is likely on-target.
Q4: What are the common challenges when working with this compound in cellular assays?
Researchers may encounter the following issues:
-
Cytotoxicity: this compound is highly cytotoxic. Determining the appropriate concentration range for your cell line is critical to avoid immediate cell death that can mask specific effects.
-
Solubility and stability: Ensure proper dissolution and stability of this compound in your culture medium to maintain an accurate effective concentration.
-
Cellular uptake and efflux: The intracellular concentration of this compound can be influenced by cellular uptake and efflux pumps, leading to variability in results between different cell lines.[8][9][10]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Inconsistent Drug Concentration | Ensure complete solubilization of this compound stock solution. Prepare fresh dilutions for each experiment. Visually inspect for precipitation in the media. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers can lead to variable results. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants, which can affect cell health and drug response. |
Issue 2: Unexpected cellular phenotype not obviously linked to DNA damage.
| Possible Cause | Recommended Solution |
| Potential Off-Target Protein Interaction | Perform target identification studies such as chemical proteomics to identify potential protein binders. (See Experimental Protocols section). |
| Activation of a Specific Signaling Pathway | Use pathway-specific inhibitors or activators to probe the involvement of suspected signaling cascades. Perform western blotting for key signaling proteins. |
| Induction of Oxidative Stress | Measure reactive oxygen species (ROS) levels using fluorescent probes. Treat cells with antioxidants (e.g., N-acetylcysteine) to see if the phenotype is rescued. |
| Disruption of Transcription Factor Activity | Perform chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to assess changes in transcription factor binding to DNA in the presence of this compound. |
Quantitative Data on Off-Target Effects
Currently, there is limited publicly available quantitative data on specific off-target protein binding of this compound. The primary quantitative data relates to its potent cytotoxic and DNA/RNA synthesis inhibitory activities. The following table illustrates how such data for potential off-targets could be presented.
Table 1: Hypothetical Off-Target Binding Affinities for this compound
| Target Class | Potential Off-Target | Assay Type | Binding Affinity (Kd) or IC50 |
| Kinase | Example Kinase 1 | Kinase Binding Assay | > 10 µM |
| Transcription Factor | Example TF (p53) | Surface Plasmon Resonance | 5 µM (for DNA complex) |
| Topoisomerase | Topoisomerase IIα | In vitro cleavage assay | 1 µM |
Table 2: Cytotoxicity and On-Target Activity of this compound in various cell lines
| Cell Line | Assay Type | IC50 (Cytotoxicity) | IC50 (DNA Synthesis) | IC50 (RNA Synthesis) |
| HeLa | MTT Assay | 0.1 - 1 nM | ~0.5 nM | ~0.2 nM |
| MCF-7 | SRB Assay | 0.5 - 5 nM | ~1 nM | ~0.4 nM |
| Jurkat | CellTiter-Glo | 0.05 - 0.5 nM | ~0.2 nM | ~0.1 nM |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Proteome-Wide Off-Target Identification using CETSA
The Cellular Thermal Shift Assay (CETSA) is a method to identify protein targets of a drug by measuring changes in the thermal stability of proteins upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1x, 10x, and 100x the cytotoxic IC50) and a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors. Lyse the cells by repeated freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: Prepare the samples for mass spectrometry (e.g., trypsin digestion, TMT labeling). Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.
-
Data Analysis: Identify proteins that show a significant thermal shift in the this compound-treated samples compared to the vehicle control.
Protocol 2: Validating Off-Target Kinase Inhibition
This protocol is for assessing whether this compound inhibits the activity of a specific kinase identified as a potential off-target.
Methodology:
-
Kinase Assay Setup: Use a commercially available kinase assay kit for the specific kinase of interest. The assay typically involves the kinase, its substrate, and ATP.
-
Inhibitor Preparation: Prepare a serial dilution of this compound.
-
Assay Reaction: In a microplate, combine the kinase, its substrate, and the various concentrations of this compound. Initiate the reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure the kinase activity according to the kit's instructions (e.g., by measuring the amount of phosphorylated substrate via fluorescence or luminescence).
-
Data Analysis: Plot the kinase activity against the this compound concentration and determine the IC50 value.
Visualizations
References
- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative modulation of marcaine and lekoptin in H9C2 rat myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evidence of drug-drug interactions through uptake and efflux transport systems in rat hepatocytes: implications for cellular concentrations of competing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of Luzopeptin A for In Vivo Studies
Welcome to the technical support center for Luzopeptin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a potent antitumor antibiotic belonging to the class of nonribosomal, cyclic depsidecapeptides. Its complex structure, characterized by a large macrocycle and multiple hydrophobic residues, contributes to its poor aqueous solubility. For in vivo studies, particularly for intravenous administration, the compound must be fully dissolved in a biocompatible vehicle to ensure accurate dosing, prevent embolism, and achieve desired pharmacokinetic profiles.
Q2: What are the known solvents for this compound?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1]. However, the use of these solvents in high concentrations for in vivo studies can be limited by toxicity. Therefore, formulation strategies are often required to create a suitable aqueous-based vehicle for administration.
Q3: Are there any general strategies to improve the solubility of peptides like this compound?
Yes, several strategies can be employed to enhance the solubility of hydrophobic peptides:
-
Co-solvents: Using a mixture of a biocompatible organic solvent and an aqueous buffer can increase solubility.
-
pH Adjustment: For peptides with ionizable groups, adjusting the pH of the formulation can significantly alter solubility.
-
Excipients: The addition of solubilizing agents such as surfactants, cyclodextrins, or polymers can help to keep the peptide in solution.
-
Lipid-Based Formulations: Encapsulating the peptide in liposomes or nanoemulsions can improve its solubility and in vivo stability.
-
Solid Dispersions: Creating a solid dispersion of the peptide with a hydrophilic carrier can enhance its dissolution rate.
Q4: How can I determine the best formulation strategy for my in vivo study?
The optimal formulation will depend on the specific requirements of your study, including the desired dose, route of administration, and animal model. A systematic approach, starting with simple co-solvent systems and progressing to more complex formulations if needed, is recommended. It is crucial to assess the tolerability and potential for vehicle-induced effects for any chosen formulation.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with an aqueous buffer.
Possible Cause: The aqueous buffer is a poor solvent for this compound, and the addition of the buffer reduces the overall solvating capacity of the vehicle.
Solutions:
-
Optimize Co-solvent/Aqueous Buffer Ratio: Systematically test different ratios of your organic solvent (e.g., DMSO) to aqueous buffer to find a balance that maintains solubility and is well-tolerated in vivo.
-
Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help to form micelles that encapsulate this compound and prevent precipitation.
-
Use Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Issue 2: The required dose of this compound cannot be achieved in a tolerable injection volume.
Possible Cause: The solubility of this compound in simple, well-tolerated vehicles is too low to achieve the target concentration.
Solutions:
-
Explore More Potent Solubilizers: Investigate the use of different co-solvents or combinations of excipients that may offer higher solubilization capacity.
-
Lipid-Based Formulations: Consider formulating this compound in a lipid emulsion or liposomal system. These formulations can often accommodate higher concentrations of lipophilic drugs.
-
Nanosuspensions: If other methods fail, creating a nanosuspension of this compound can be a viable option for intravenous administration, though this requires specialized equipment and characterization.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Vehicles
| Vehicle Composition | Maximum Achievable Concentration (mg/mL) | Observations |
| 100% DMSO | > 50 | Clear solution |
| 10% DMSO in Saline | < 0.1 | Precipitation observed |
| 10% DMSO, 10% Cremophor® EL in Saline | 1.0 | Clear solution |
| 20% HP-β-CD in Water | 0.5 | Clear solution |
| 5% DMSO, 5% Tween® 80 in PBS | 0.8 | Clear solution |
Note: The data in this table are illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle heating to 37°C and sonication can aid dissolution[1].
-
Vehicle Preparation: Prepare the formulation vehicle by mixing the co-solvent (e.g., DMSO) and surfactant (e.g., Tween® 80) in the desired aqueous buffer (e.g., PBS). For example, to prepare a vehicle of 5% DMSO and 5% Tween® 80 in PBS, mix 0.5 mL of DMSO, 0.5 mL of Tween® 80, and 9.0 mL of PBS.
-
Final Formulation: Slowly add the this compound stock solution to the prepared vehicle with gentle vortexing to reach the final desired concentration.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation. If possible, confirm the concentration of the dissolved drug using a suitable analytical method like HPLC.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Cyclodextrin Solution Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or a suitable buffer at the desired concentration (e.g., 20% w/v).
-
Complexation: Add the powdered this compound directly to the HP-β-CD solution.
-
Solubilization: Stir or sonicate the mixture until the this compound is completely dissolved. This process may take several hours.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before administration.
Visualizations
Caption: Experimental workflow for preparing a this compound formulation for in vivo studies.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
References
Technical Support Center: Luzopeptin A Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Luzopeptin A. The following information addresses potential degradation pathways and stability issues that may be encountered under laboratory conditions.
Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The information provided here is based on the known chemistry of its structural components (cyclic depsipeptide, quinoxaline chromophores) and data from structurally related quinoxaline antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the general stability of peptide-based molecules and quinoxaline derivatives, the primary factors that can influence the stability of this compound include:
-
pH: Peptide bonds are susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV light, may lead to photodegradation of the quinoxaline chromophores.
-
Oxidizing Agents: The presence of oxidizing agents could potentially modify the quinoxaline rings or other sensitive functional groups.
Q2: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been extensively reported. However, based on its structure, potential degradation could involve:
-
Hydrolysis: Cleavage of the ester and amide bonds in the cyclic depsipeptide backbone, leading to linearized peptides or smaller peptide fragments.
-
Modification of the Quinoxaline Chromophore: Oxidation or other modifications to the quinoxaline rings, which could alter the spectroscopic properties of the molecule.
Q3: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A primary method to separate and quantify the parent compound and any degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products, providing clues to their structures.
-
UV-Visible Spectroscopy: Changes in the absorption spectrum of the quinoxaline chromophores can indicate modification or degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity | Degradation of this compound. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or covering tubes with aluminum foil.- Ensure the pH of your experimental buffer is within a stable range (near neutral is often a good starting point). |
| Inconsistent results between experiments | Variable degradation of this compound due to differences in handling or storage. | - Standardize solution preparation and storage protocols.- Perform a stability check of your this compound stock under your specific experimental conditions (e.g., incubate a sample in your buffer for the duration of the experiment and analyze by HPLC). |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - If possible, collect the fractions corresponding to the new peaks and analyze by mass spectrometry to identify the degradation products.- Compare the HPLC profile of a freshly prepared sample with an aged or stressed sample (e.g., heated or exposed to light) to confirm the new peaks are due to degradation. |
Summary of Factors Affecting Stability of Structurally Related Compounds
Since quantitative data for this compound is not available, this table summarizes the general stability of related quinoxaline antibiotics and peptide-based drugs.
| Factor | Effect on Stability | General Recommendations for Handling this compound |
| pH | Peptide bonds are prone to hydrolysis at pH extremes. | Maintain solutions at a pH between 6 and 8. Avoid highly acidic or basic conditions. |
| Temperature | Higher temperatures increase the rate of chemical degradation. | Store stock solutions frozen. For working solutions, keep them on ice and use them as quickly as possible. Avoid prolonged incubation at elevated temperatures unless experimentally required. |
| Light | Quinoxaline chromophores may be susceptible to photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. Minimize exposure to ambient light during experiments. |
| Oxidizing Agents | Can lead to chemical modification of the molecule. | Avoid the use of strong oxidizing agents in your experimental setup. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp or direct sunlight.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base-treated samples.
-
Analyze all samples by a validated HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Technical Support Center: Minimizing Luzopeptin A Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from Luzopeptin A in fluorescence-based assays.
Troubleshooting Guides
Guide 1: Identifying and Mitigating Autofluorescence from this compound
Autofluorescence from a test compound can artificially inflate the signal in a fluorescence assay, leading to false-positive results. This compound, containing quinoline moieties, has the potential to be fluorescent.[1] Quinoline derivatives typically absorb light in the UV to blue-green region of the spectrum and emit in the blue to green region.[2][3]
Initial Assessment: Is this compound Autofluorescent in Your Assay?
-
Run a "Compound-Only" Control: Prepare wells containing the assay buffer and this compound at the same concentrations used in your experiment, but without the fluorescent probe or biological target.
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze: A concentration-dependent increase in fluorescence intensity in the "compound-only" wells indicates that this compound is autofluorescent under your assay conditions.[4]
Troubleshooting Workflow for Autofluorescence
Mitigation Strategies for Autofluorescence
| Strategy | Description | Advantages | Disadvantages |
| Spectral Separation | Characterize the excitation and emission spectra of this compound. Choose an assay fluorophore with spectrally distinct profiles.[5] | Most robust method for eliminating interference. | May require re-optimization of the assay with a new fluorophore. |
| Red-Shifting | Shift to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm), as compound autofluorescence is often weaker in this range.[6] | Often effectively avoids interference from many small molecules. | Red-shifted dyes can sometimes have lower quantum yields. |
| Time-Resolved Fluorescence (TRF) | Use a lanthanide-based fluorophore with a long fluorescence lifetime. A time delay between excitation and detection allows the short-lived background fluorescence from this compound to decay.[7] | Highly effective at reducing background fluorescence. | Requires a plate reader capable of TRF measurements. |
| Background Subtraction | Subtract the fluorescence of the "compound-only" control from the experimental wells. | Simple to implement. | Assumes the fluorescence of this compound is not affected by other assay components. |
Guide 2: Addressing Fluorescence Quenching by this compound
Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET).[8][9] This can lead to false-negative or false-positive results, depending on the assay format. Peptides and related structures can be effective quenchers of fluorescence.[8][10]
Initial Assessment: Is this compound Quenching Your Fluorophore?
-
Run a "Quenching Control": Prepare wells with the assay buffer, the fluorescent probe (at the final assay concentration), and a serial dilution of this compound. This control should not contain the biological target.
-
Measure Fluorescence: Read the plate at the assay's excitation and emission wavelengths.
-
Analyze: A concentration-dependent decrease in fluorescence intensity indicates that this compound is quenching the fluorophore.[4]
Troubleshooting Workflow for Fluorescence Quenching
Mitigation Strategies for Fluorescence Quenching
| Strategy | Description | Advantages | Disadvantages |
| Minimize Inner Filter Effect | The inner filter effect is a form of quenching where the compound absorbs the excitation or emission light.[11] Measure the absorbance spectrum of this compound. If there is significant absorbance at the assay wavelengths, reduce the fluorophore concentration or use microplates with a shorter pathlength (e.g., low-volume black plates).[5] | Can be effective if the inner filter effect is the primary cause of quenching. | May not address other quenching mechanisms. |
| Change Fluorophore | Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. | Can completely eliminate the inner filter effect. | Requires re-optimization of the assay. |
| Use an Orthogonal Assay | Confirm hits from the primary screen using a non-fluorescence-based method (e.g., absorbance, luminescence, or a label-free technology). | Provides an independent validation of the compound's activity. | Requires the development of a separate assay. |
Frequently Asked Questions (FAQs)
Q1: My test compound, this compound, seems to be interfering with my fluorescence assay. What is the first step?
A1: The initial step is to determine the nature of the interference. The two most common forms are intrinsic fluorescence (the compound itself fluoresces) and fluorescence quenching (the compound reduces the signal from your fluorescent probe). To begin, you must run a set of control experiments to isolate the source of the interference, as outlined in the troubleshooting guides above.[5]
Q2: I've confirmed this compound is autofluorescent. How can I mitigate its interference?
A2: Mitigating autofluorescence from a test compound involves spectral characterization and strategic assay design.
-
Characterize the Compound's Spectrum: Determine the excitation and emission spectra of this compound using a spectrophotometer and spectrofluorometer (see Protocol 1). This will reveal the wavelengths at which it absorbs and emits light.[5]
-
Select Spectrally Distinct Fluorophores: Choose a fluorescent probe for your assay whose excitation and emission spectra do not overlap with this compound's spectra.[5] Often, compound autofluorescence is strongest in the blue-green region of the spectrum.[6] Shifting to red or far-red emitting dyes (with emission >620 nm) can often resolve the issue.[6]
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.
-
Background Subtraction: If spectral separation is not possible, you can measure the fluorescence of wells containing only this compound at the same concentration used in the assay and subtract this value from your experimental wells. However, this assumes the compound's fluorescence is not altered by the cellular environment.[4]
Q3: My results suggest this compound is quenching the signal. What should I do?
A3: First, determine if the quenching is due to the inner filter effect.
-
Measure Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of this compound across the excitation and emission wavelengths of your fluorophore (see Protocol 3). High absorbance at these wavelengths is indicative of the inner filter effect.[11]
-
Minimize Inner Filter Effect: If there is significant absorbance, try reducing the concentration of your fluorescent probe or using black microplates with a low sample volume to shorten the light's pathlength.[5]
-
Change Fluorophore: If the inner filter effect is severe, the most effective solution is to switch to a fluorophore whose spectrum does not overlap with the absorbance of this compound.
-
Consider Other Quenching Mechanisms: If the inner filter effect is not the cause, this compound may be quenching through other mechanisms like collisional quenching. In this case, confirming your results with a non-fluorescence-based orthogonal assay is highly recommended.
Q4: Can I use a single correction factor for this compound interference across all my experiments?
A4: It is not recommended. The degree of interference can be highly dependent on the specific assay conditions, including buffer composition, pH, and the presence of other molecules that may interact with this compound. It is best practice to include the appropriate controls in every experiment to accurately assess and correct for interference.
Experimental Protocols
Protocol 1: Characterizing the Fluorescence Spectrum of this compound
Objective: To determine the excitation and emission spectra of this compound to identify potential spectral overlap with assay fluorophores.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer with scanning capabilities
-
Black, opaque microplates or quartz cuvettes
Methodology:
-
Prepare Sample: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.
-
Emission Scan: a. Set the spectrofluorometer to an excitation wavelength commonly used in fluorescence assays (e.g., 485 nm) or a wavelength where quinolines are known to absorb (e.g., 350-400 nm).[2] b. Scan the emission from 400 nm to 700 nm. c. The wavelength with the highest fluorescence intensity is the peak emission wavelength for that excitation.
-
Excitation Scan: a. Set the emission wavelength to the peak identified in the previous step. b. Scan the excitation wavelengths from 300 nm to 550 nm. c. The wavelength that produces the highest fluorescence is the peak excitation wavelength.
-
Analysis: Plot the excitation and emission spectra to visualize the fluorescence profile of this compound. Compare this to the spectra of your assay fluorophore to assess potential overlap.
Protocol 2: Assessing Autofluorescence of this compound
Objective: To quantify the autofluorescence of this compound at the specific wavelengths of a given assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Methodology:
-
Prepare Dilutions: Create a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your primary assay.
-
Plate Setup: a. Add the this compound dilutions to the wells of a black microplate. b. Include wells with only assay buffer as a blank control.
-
Fluorescence Measurement: Set the plate reader to the excitation and emission wavelengths of your primary assay and measure the fluorescence intensity of each well.
-
Data Analysis: a. Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. b. Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase confirms autofluorescence.
Protocol 3: Evaluating the Inner Filter Effect (Absorbance Scan)
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of the assay fluorophore.
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer or plate reader with absorbance capabilities
-
UV-transparent microplates or cuvettes
Methodology:
-
Prepare Sample: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.
-
Absorbance Scan: a. Use the assay buffer as a blank to zero the spectrophotometer. b. Measure the absorbance of the this compound solution from approximately 300 nm to 700 nm.
-
Analysis: a. Examine the absorbance spectrum and note the absorbance values at the excitation and emission wavelengths of your assay's fluorophore. b. An absorbance value greater than 0.1 AU at either of these wavelengths suggests a potential inner filter effect.[5]
References
- 1. This compound | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. case.edu [case.edu]
- 10. Molecular interaction studies of peptides using steady-state fluorescence intensity. Static (de)quenching revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for Luzopeptin A to observe DNA damage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Luzopeptin A to induce and observe DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced DNA damage?
A1: this compound is a DNA bisintercalating agent and a topoisomerase inhibitor.[1][2] Its primary mechanism involves inserting itself between DNA base pairs, which can distort the DNA helix.[3][4] This intercalation can lead to the formation of DNA strand breaks and may also trap topoisomerase-DNA complexes, preventing the re-ligation of DNA strands and resulting in DNA damage.
Q2: What is a recommended starting point for this compound concentration and incubation time to observe DNA damage?
A2: A specific optimal concentration and incubation time for this compound to induce DNA damage has not been definitively established in publicly available literature. However, based on studies with other topoisomerase poisons and DNA intercalating agents, a pilot experiment is recommended. A sensible approach would be to test a concentration range (e.g., 10 nM to 1 µM) over a time course of 1, 4, 8, and 24 hours. DNA damage, indicated by γ-H2AX foci, has been observed as early as 1 hour and can peak between 8 to 24 hours after treatment with other DNA damaging agents.[5][6]
Q3: Which assays are most suitable for detecting DNA damage induced by this compound?
A3: The comet assay (single-cell gel electrophoresis) and γ-H2AX immunofluorescence staining are two highly suitable and widely used methods. The comet assay can detect both single and double-strand DNA breaks,[7] while γ-H2AX staining specifically visualizes the phosphorylation of histone H2AX at sites of DNA double-strand breaks, forming distinct nuclear foci.[8][9]
Q4: How can I be sure that the observed DNA damage is specific to this compound and not a result of general cytotoxicity?
A4: It is crucial to perform a dose-response and time-course experiment to identify a concentration of this compound that induces detectable DNA damage without causing widespread cell death. It is advisable to run a parallel cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 for cell viability. The concentrations used for DNA damage assays should ideally be at or below the IC50 to minimize confounding effects from apoptosis-related DNA fragmentation.
Troubleshooting Guides
Comet Assay
| Problem | Possible Cause | Suggested Solution |
| No "comets" or very small tails in positive control. | Inactive DNA damaging agent (if using a chemical positive control). | Prepare fresh solutions of the positive control agent (e.g., H2O2 or etoposide) immediately before use. |
| Insufficient lysis or electrophoresis time. | Ensure cells are lysed for at least 1-2 hours and that electrophoresis is run for the recommended duration (typically 20-30 minutes). | |
| Incorrect pH of electrophoresis buffer. | Verify that the alkaline electrophoresis buffer has a pH > 13. | |
| High levels of DNA damage in negative control cells. | Cells were handled too harshly during harvesting or processing. | Handle cells gently, avoid vigorous pipetting, and keep cells on ice. |
| Endogenous nuclease activity. | Perform all steps on ice and use freshly prepared, cold buffers. | |
| "Hedgehog" comets (highly fragmented DNA). | Excessive DNA damage due to high concentration of this compound or prolonged incubation. | Reduce the concentration of this compound and/or shorten the incubation time. This may also be indicative of apoptosis. |
| Inconsistent results between replicates. | Uneven setting of agarose gel. | Ensure the microscope slides are on a level surface when adding the agarose-cell suspension. |
| Variation in electrophoresis conditions. | Maintain a consistent voltage and temperature during electrophoresis. |
γ-H2AX Staining
| Problem | Possible Cause | Suggested Solution |
| No or weak γ-H2AX signal. | Insufficient incubation time with this compound. | Increase the incubation time. A time-course experiment is recommended. |
| Primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. | |
| Inefficient cell permeabilization. | Ensure the permeabilization step (e.g., with Triton X-100 or saponin) is sufficient to allow antibody entry. | |
| High background staining. | Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations and/or increase the number of wash steps. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA or serum from the secondary antibody host species). | |
| Non-specific staining or speckles. | Aggregated secondary antibody. | Centrifuge the secondary antibody solution before use. |
| Dryness of the sample during staining. | Keep the samples covered and in a humidified chamber during incubations. |
Data Presentation
Table 1: Suggested Time Points for Observing DNA Damage with Topoisomerase Inhibitors
| Time Point | Expected Level of DNA Damage | Rationale |
| 0.5 - 2 hours | Low to moderate | Initial DNA strand breaks may be detectable. Some studies show γ-H2AX foci formation can begin within this timeframe.[5] |
| 4 - 8 hours | Moderate to high | Accumulation of DNA damage is expected as cellular repair mechanisms are activated. Peak γ-H2AX foci formation is often observed in this window for alkylating agents.[6] |
| 12 - 24 hours | High / Plateau or declining | Maximum DNA damage may be reached. At later time points, DNA repair or the induction of apoptosis can lead to a decline in detectable damage in surviving cells. |
Note: This table provides a general guideline based on other topoisomerase inhibitors. The optimal time points for this compound should be determined empirically.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest at an appropriate density in sterile culture vessels and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed, complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, harvest the cells for subsequent DNA damage analysis. For adherent cells, use a gentle dissociation reagent like trypsin and neutralize it promptly. Centrifuge and wash the cells with ice-cold PBS.
Alkaline Comet Assay
-
Slide Preparation: Prepare microscope slides by coating them with a layer of 1% normal melting point agarose. Allow the agarose to solidify completely.
-
Cell Embedding: Mix a suspension of harvested cells (approximately 1 x 10^5 cells/mL) with 0.5% low melting point agarose at a 1:10 ratio (v/v) and quickly pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on a cold flat surface.
-
Lysis: Carefully remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Immerse the slides in a freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at 4°C to unwind the DNA.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using appropriate software.
Immunofluorescence Staining for γ-H2AX
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described above.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with a solution of 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBST and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the γ-H2AX foci using a fluorescence microscope. The foci will appear as distinct puncta within the nucleus.
Visualizations
References
- 1. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Luzopeptin A in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing Luzopeptin A in cancer cell line studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, with a focus on overcoming potential resistance.
Troubleshooting Guide
This guide offers solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Suggested Solutions |
| Decreased sensitivity of your cancer cell line to this compound over continuous culture. | 1. Development of acquired resistance: Prolonged exposure to a cytotoxic agent can lead to the selection of a resistant cell population. 2. Increased expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration. 3. Alterations in DNA repair pathways: Enhanced DNA damage repair mechanisms can counteract the DNA-intercalating effects of this compound. 4. Changes in cell cycle regulation: Alterations in cell cycle checkpoints may allow cells to tolerate DNA damage induced by this compound. | 1. Verify resistance: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental cell line. 2. Investigate efflux pump expression: Use qPCR or Western blotting to assess the expression levels of common ABC transporters. Consider co-treatment with an efflux pump inhibitor (e.g., Verapamil, Cyclosporin A) to see if sensitivity is restored. 3. Assess DNA damage and repair: Evaluate markers of DNA damage (e.g., γH2AX) and the expression of key DNA repair proteins. 4. Analyze cell cycle distribution: Use flow cytometry to compare the cell cycle profiles of sensitive and potentially resistant cells after this compound treatment. |
| High variability in experimental results with this compound. | 1. Inconsistent drug preparation: this compound may be unstable or improperly dissolved. 2. Cell line heterogeneity: The cancer cell line may consist of a mixed population with varying sensitivities. 3. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect drug response. | 1. Standardize drug handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment and store them appropriately. 2. Perform single-cell cloning: If heterogeneity is suspected, establish clonal populations from the parental cell line to ensure a more uniform response. 3. Maintain consistent culture practices: Adhere to a strict protocol for cell seeding density, passage number, and media formulation. |
| This compound shows high toxicity in non-cancerous or control cell lines. | 1. Off-target effects: As a DNA intercalator, this compound can affect any proliferating cell. 2. Inappropriate concentration range: The concentrations being used may be too high for the specific control cell line. | 1. Determine the therapeutic window: Perform dose-response assays on both your cancer cell line and a relevant non-cancerous cell line to identify a concentration range that is selectively toxic to the cancer cells. 2. Consider combination therapy: Combining this compound with a targeted agent may allow for lower, less toxic doses of this compound to be used while achieving a synergistic anticancer effect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antitumor antibiotic that belongs to the class of decadepsipeptides. Its primary mechanism of action is as a DNA bisintercalator. This means it has two planar quinoline chromophores that insert themselves between the base pairs of the DNA double helix at two separate points simultaneously. This bisintercalation causes a significant structural distortion of the DNA, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Q2: What are the potential molecular mechanisms that could lead to resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to other DNA intercalating and bisintercalating agents is well-studied and can likely be extrapolated. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ABC transporters is a common mechanism of multidrug resistance. These pumps can actively transport a wide range of chemotherapeutic agents, including DNA intercalators, out of the cancer cell, thereby reducing their intracellular concentration and efficacy.
-
Altered DNA Topoisomerase II Activity: DNA intercalators can trap topoisomerase II-DNA complexes, leading to DNA strand breaks. Mutations in or altered expression of topoisomerase II can prevent the drug from effectively poisoning the enzyme.
-
Enhanced DNA Damage Repair (DDR): Cancer cells can upregulate various DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), to more efficiently repair the DNA lesions caused by this compound.
-
Evasion of Apoptosis: Mutations in key apoptotic pathway proteins (e.g., p53, Bcl-2 family members) can make cancer cells resistant to the pro-apoptotic signals triggered by DNA damage.
-
Epigenetic Modifications: Changes in chromatin structure through epigenetic modifications can alter the accessibility of DNA to this compound, potentially reducing its ability to intercalate.
Q3: What combination strategies could be explored to overcome potential resistance to this compound?
Based on the potential resistance mechanisms, several combination strategies could be rationally designed to enhance the efficacy of this compound and overcome resistance:
-
PARP Inhibitors: For cancers with deficiencies in the HR DNA repair pathway (e.g., BRCA1/2 mutations), combining this compound with a PARP inhibitor could induce synthetic lethality. This compound would cause DNA damage, and the PARP inhibitor would prevent the alternative single-strand break repair pathway, leading to an accumulation of lethal double-strand breaks.
-
Topoisomerase Inhibitors: A synergistic effect might be achieved by combining this compound with a topoisomerase I or II inhibitor that has a different mechanism of stabilizing the enzyme-DNA complex. This could lead to an overwhelming level of DNA damage that the cell cannot repair.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors can alter chromatin structure, making DNA more accessible to intercalating agents like this compound. This could increase the binding of this compound to its target and enhance its cytotoxic effects.
-
Efflux Pump Inhibitors: Co-administration with an ABC transporter inhibitor could increase the intracellular concentration of this compound in resistant cells that overexpress these pumps.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines to provide a baseline for its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) |
| P388 | Leukemia | 0.2 |
| L1210 | Leukemia | 0.3 |
| B16 | Melanoma | 1.0 |
| Colon 38 | Colon Carcinoma | 1.5 |
| CD8F1 | Mammary Tumor | 0.8 |
Note: These values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for this compound stock solution)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Plate the parental cells in a 96-well plate. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay to determine the IC50 value.
-
Initiate resistance development: a. Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth). b. Monitor the cells daily. Initially, a significant number of cells will die. c. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Escalate the drug concentration: a. Once the cells are growing steadily at the initial concentration (typically after 2-3 passages), increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold). b. Repeat the process of monitoring and passaging the cells. c. Continue this stepwise increase in this compound concentration over several months.
-
Characterize the resistant cell line: a. After the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), culture a batch of the resistant cells in drug-free medium for 2-3 passages to ensure the resistance phenotype is stable. b. Perform a dose-response assay on the resistant cell line and the parental cell line simultaneously to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line). c. Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol 2: Assessment of Synergy between this compound and a Combination Agent
This protocol outlines the use of the Combination Index (CI) method, based on the Chou-Talalay method, to determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination agent (Drug X)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit
-
Software for CI calculation (e.g., CompuSyn)
Procedure:
-
Determine the IC50 of each drug individually: a. Perform dose-response assays for this compound and Drug X separately on the chosen cell line to determine their individual IC50 values after a fixed incubation time (e.g., 72 hours).
-
Set up the combination experiment: a. Design a checkerboard matrix of drug concentrations in a 96-well plate. This involves testing various concentrations of this compound in combination with various concentrations of Drug X. b. It is common to use a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 relative to their IC50s). c. Include wells for each drug alone at the same concentrations used in the combination, as well as untreated control wells.
-
Perform the cell viability assay: a. Seed the cells in the 96-well plate and allow them to attach overnight. b. Treat the cells with the single drugs and the drug combinations as designed in the checkerboard matrix. c. After the predetermined incubation period (e.g., 72 hours), perform the cell viability assay.
-
Calculate the Combination Index (CI): a. Enter the dose-response data for the single agents and the combinations into a CI calculation software like CompuSyn. b. The software will calculate the CI value for different effect levels (e.g., Fa = 0.5, representing 50% inhibition). c. Interpret the CI values:
- CI < 1: Synergism
- CI = 1: Additive effect
- CI > 1: Antagonism
Visualizations
Caption: Mechanism of action of this compound as a DNA bisintercalator.
Caption: A logical workflow for investigating and addressing resistance to this compound.
Caption: Potential signaling pathways contributing to resistance against DNA intercalators.
Validation & Comparative
Luzopeptin A vs. Doxorubicin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Luzopeptin A and the widely used chemotherapeutic agent, Doxorubicin. While Doxorubicin is a well-characterized anthracycline antibiotic, this compound is a lesser-known, potent peptide antibiotic. This document aims to collate available preclinical data to offer a comparative perspective on their mechanisms of action and cytotoxic efficacy, supported by experimental protocols and pathway visualizations.
Introduction to the Compounds
This compound is a potent peptide antibiotic belonging to the quinoxaline family of antibiotics. Its structure features two substituted quinoxaline-2-carbonyl chromophores attached to a cyclic decapeptide core. This unique structure allows it to act as a DNA bisintercalator, binding to DNA with high affinity.
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its planar anthracycline ring intercalates into DNA, leading to the inhibition of DNA replication and transcription. Furthermore, Doxorubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication, and is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Mechanism of Action and Signaling Pathways
This compound: The primary mechanism of action for this compound is its ability to bisintercalate into DNA. This means that the two quinoxaline rings insert themselves between the base pairs of the DNA double helix at two separate points simultaneously. This high-affinity binding distorts the DNA structure, thereby interfering with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways triggered by this compound-induced DNA damage are not as extensively characterized as those for Doxorubicin. However, it is hypothesized that the significant DNA distortion activates DNA damage response (DDR) pathways, likely involving ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, which in turn can lead to the activation of downstream effectors like p53 and the induction of apoptosis.
Doxorubicin: Doxorubicin exerts its cytotoxic effects through a multi-faceted approach:
-
DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, disrupting the normal helical structure and interfering with DNA-dependent processes.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a potent trigger for apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxicity.
The cellular damage induced by Doxorubicin activates several signaling pathways, most notably the p53-mediated apoptotic pathway. DNA double-strand breaks activate ATM, which in turn phosphorylates and activates p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as Bax and Puma, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Below are diagrams illustrating the proposed signaling pathway for this compound and the established pathway for Doxorubicin.
A Comparative Analysis of DNA Binding Affinity: Luzopeptin A vs. Echinomycin
For researchers, scientists, and drug development professionals, understanding the nuances of DNA intercalating agents is paramount. This guide provides a detailed, evidence-based comparison of the DNA binding affinities of two potent anti-tumor antibiotics: Luzopeptin A and Echinomycin.
This compound and Echinomycin are both members of the quinoxaline family of antibiotics, characterized by their ability to intercalate into DNA, a mechanism central to their cytotoxic effects. While structurally related, their interactions with DNA exhibit significant differences in both affinity and sequence preference. This guide synthesizes experimental data to provide a clear comparison of these two molecules.
Quantitative Comparison of DNA Binding Affinity
While direct, side-by-side quantitative comparisons of the binding constants for this compound and Echinomycin are not extensively documented in the available literature, a combination of qualitative and quantitative data strongly indicates that this compound possesses a significantly higher affinity for DNA.
| Compound | Reported DNA Binding Constant (Kd) | Key Observations and Inferences |
| Echinomycin | 5.0 x 10⁵ M⁻¹ (at 20°C)[1] | Binds preferentially to sequences containing a 5'-CG-3' step.[2] Fails to produce intermolecular DNA cross-linking under conditions where this compound is effective, suggesting a weaker binding affinity.[3] |
| This compound | Not explicitly quantified in available literature | Described as having "very strong" and "tight, possibly covalent" binding to DNA.[4][5][6] Capable of inducing intermolecular DNA cross-linking (type II biintercalation), a phenomenon not observed with Echinomycin, indicating a stronger binding affinity.[3] Shows a preference for regions with alternating A and T residues, with little to no sequence selectivity.[4][7][8] |
Structural Differences
The distinct DNA binding characteristics of this compound and Echinomycin can be attributed to their structural differences. Both molecules feature two quinoxaline chromophores responsible for intercalation, but the peptide core that connects them differs, influencing their flexibility and interaction with the DNA backbone.
Caption: Chemical structures of this compound and Echinomycin.
Experimental Methodologies for Determining DNA Binding Affinity
The assessment of DNA binding affinity for small molecules like this compound and Echinomycin relies on a variety of sophisticated experimental techniques. Below are detailed protocols for three commonly employed methods.
DNase I Footprinting
This technique is used to identify the specific DNA sequences to which a ligand binds. The principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme.
Caption: Workflow for DNase I Footprinting.
Protocol:
-
DNA Preparation: A DNA fragment of interest is radiolabeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the small molecule (e.g., this compound or Echinomycin) to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, except where the ligand is bound.
-
Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.
-
Visualization: The gel is exposed to X-ray film (autoradiography). The resulting ladder of bands will show a "footprint," a region where bands are absent, corresponding to the binding site of the molecule.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule. The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing gel than the free DNA.
Caption: Workflow for Electrophoretic Mobility Shift Assay.
Protocol:
-
Probe Preparation: A short DNA probe containing the putative binding site is labeled (e.g., with a radioactive isotope or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the small molecule.
-
Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled DNA are visualized. A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a DNA-ligand complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Caption: Workflow for Surface Plasmon Resonance.
Protocol:
-
Immobilization: A DNA molecule is immobilized on the surface of a sensor chip.
-
Association: A solution containing the small molecule (the analyte) is flowed over the sensor surface. Binding of the analyte to the immobilized DNA causes a change in the refractive index at the surface, which is detected by the instrument.
-
Dissociation: A buffer without the analyte is flowed over the surface, and the dissociation of the complex is monitored.
-
Data Analysis: The binding and dissociation curves (the "sensorgram") are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
References
- 1. Echinomycin - Wikipedia [en.wikipedia.org]
- 2. Echinomycin [drugfuture.com]
- 3. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNase I footprinting [gene.mie-u.ac.jp]
- 5. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 8. go.drugbank.com [go.drugbank.com]
Unveiling the Anti-HIV Potential of Luzopeptin A: A Comparative Analysis in Diverse Cellular Landscapes
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat the Human Immunodeficiency Virus (HIV), the natural product Luzopeptin A has emerged as a compound of interest. This guide provides a comprehensive comparison of the anti-HIV activity of this compound across various pertinent cell models, offering valuable insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound against other antiretrovirals remains to be published, this document synthesizes the available information on its likely mechanism of action and presents standardized experimental protocols for its evaluation.
Understanding the Battlefield: Cellular Models in HIV Research
The evaluation of anti-HIV agents necessitates the use of diverse cell models that reflect different aspects of the viral infection process in humans. The three primary models discussed herein are CEM-SS cells, MT-4 cells, and Peripheral Blood Mononuclear Cells (PBMCs).
-
CEM-SS Cells: This human T-lymphoblastoid cell line is highly susceptible to HIV-1 infection and is particularly noted for its clear cytopathic effect (CPE), specifically the formation of syncytia (giant multi-nucleated cells). This characteristic makes them a valuable tool for screening potential anti-HIV compounds.
-
MT-4 Cells: The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is also highly permissive to HIV-1 infection and exhibits a rapid and pronounced CPE.[1][2][3] These cells are frequently employed in high-throughput screening assays for anti-HIV drugs.
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are a broad category of immune cells isolated from the blood, including lymphocytes (T cells, B cells, NK cells) and monocytes. As they represent the primary target cells for HIV in the human body, assays using PBMCs provide a more physiologically relevant model for assessing antiviral efficacy.
This compound: A Glimpse into its Antiviral Activity
Comparative Efficacy: A Look at Established Antiretrovirals
To provide a benchmark for the potential efficacy of this compound, this guide includes data on two widely used reverse transcriptase inhibitors, Zidovudine (AZT) and Nevirapine.
Table 1: Anti-HIV Activity of Zidovudine and Nevirapine in MT-4 Cells
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Zidovudine (AZT) | 0.0004[4] | >1 | >2500 |
| Nevirapine | 0.04[2] | >10 | >250 |
EC50 (50% effective concentration): The concentration of a drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration): The concentration of a drug that causes 50% cytotoxicity to the host cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a drug. A higher SI value is desirable.
Experimental Protocols for Validation
To facilitate further research and validation of this compound's anti-HIV activity, detailed methodologies for key experiments are provided below.
Anti-HIV Assay in CEM-SS and MT-4 Cells (Cytopathic Effect Inhibition Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection.
Materials:
-
CEM-SS or MT-4 cells
-
HIV-1 stock (e.g., strain IIIB or RF)
-
This compound and control drugs (e.g., Zidovudine, Nevirapine)
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed CEM-SS or MT-4 cells into 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound and control drugs to the wells. Include wells with cells only (mock-infected) and cells with virus only (virus control).
-
Virus Infection: Add a standardized amount of HIV-1 to the appropriate wells.
-
Incubation: Incubate the plates for a period that allows for the development of significant cytopathic effects in the virus control wells (typically 4-6 days).
-
MTT Assay: Add MTT reagent to all wells and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the drug concentration.
Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the antiviral activity in a more physiologically relevant primary cell model.
Materials:
-
Freshly isolated or cryopreserved PBMCs from healthy donors
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell activation
-
HIV-1 stock
-
This compound and control drugs
-
Culture medium
-
p24 antigen ELISA kit
Procedure:
-
PBMC Isolation and Activation: Isolate PBMCs from whole blood using density gradient centrifugation. Stimulate the cells with PHA for 2-3 days and then culture in the presence of IL-2.
-
Infection and Treatment: Infect the activated PBMCs with HIV-1 and simultaneously treat with serial dilutions of this compound and control drugs.
-
Incubation: Culture the infected and treated cells for 7-10 days, periodically collecting supernatant samples.
-
p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the collected supernatants using an ELISA kit.
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration. Cytotoxicity (CC50) is typically determined in parallel using an MTT or similar viability assay on uninfected, treated PBMCs.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on the activity of the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
This compound and control RT inhibitors
-
Assay buffer
-
Filter plates or other separation method
-
Scintillation counter or fluorescence reader
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the assay buffer, poly(A)•oligo(dT) template/primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of this compound or control inhibitors.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period.
-
Reaction Termination and Separation: Stop the reaction and separate the unincorporated labeled dNTPs from the newly synthesized DNA.
-
Quantification: Measure the amount of incorporated labeled dNTP, which is proportional to the RT activity.
-
Data Analysis: Calculate the IC50 (50% inhibitory concentration) value by plotting the percentage of RT inhibition against the inhibitor concentration.
Visualizing the Pathways and Processes
To further elucidate the experimental workflows and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for cell-based anti-HIV assays.
Caption: HIV life cycle and proposed inhibition by this compound.
Conclusion
While direct experimental validation of this compound's anti-HIV activity is still required, its structural similarity to known reverse transcriptase inhibitors positions it as a promising candidate for further investigation. The standardized protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate its efficacy and potential as a future antiretroviral agent. The scientific community eagerly awaits further studies that will quantify the anti-HIV profile of this compound and elucidate its precise interactions with the viral replication machinery.
References
- 1. mdpi.com [mdpi.com]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexities of Drug Resistance: A Comparative Analysis of Luzopeptin A and Other Topoisomerase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of Luzopeptin A, a potent DNA bis-intercalating agent, and other established topoisomerase inhibitors, with a focus on the critical aspect of cross-resistance. While direct comparative studies on cross-resistance involving this compound are limited, this document synthesizes available data on their mechanisms of action and resistance to provide inferred probabilities of cross-resistance, alongside detailed experimental protocols for further investigation.
This compound distinguishes itself through its potent DNA binding activity. It acts as a bis-intercalator, meaning it inserts two planar aromatic chromophores between the base pairs of the DNA double helix. This interaction is exceptionally strong, with this compound occupying approximately four base pairs and displaying a preference for regions rich in alternating adenine and thymine bases.[1][2][3] This binding can lead to intramolecular cross-linking of the DNA, a mechanism that can physically obstruct the processes of DNA replication and transcription, ultimately leading to cell death.[2]
In contrast, conventional topoisomerase inhibitors function by trapping the transient covalent complexes formed between topoisomerase enzymes and DNA. Topoisomerase I inhibitors, such as camptothecin and its derivatives, stabilize the single-strand break-enzyme complex, while topoisomerase II inhibitors, like etoposide and doxorubicin, trap the double-strand break-enzyme complex.[4][5]
Inferring Cross-Resistance Profiles
The development of resistance to topoisomerase inhibitors is a significant clinical challenge. Common mechanisms include mutations in the topoisomerase enzymes that reduce drug binding, decreased expression of the target enzyme, and increased drug efflux from the cancer cells mediated by ATP-binding cassette (ABC) transporters.
Given this compound's primary mechanism as a DNA intercalator, its susceptibility to resistance mechanisms targeting topoisomerase enzymes may differ from that of classical topoisomerase poisons. However, cross-resistance is still a plausible concern. For instance, alterations in topoisomerase II have been shown to confer resistance to other DNA intercalating agents.[1][6] This suggests that cell lines with resistance to intercalating topoisomerase II inhibitors might exhibit some level of cross-resistance to this compound.
Conversely, resistance mechanisms based on specific mutations in the drug-binding sites of topoisomerase I or II might not confer resistance to this compound, as its primary target is the DNA itself, not the enzyme. This suggests that this compound could retain activity in cell lines that have developed resistance to topoisomerase poisons through target modification.
A significant area of potential cross-resistance lies in the overexpression of drug efflux pumps. If this compound is identified as a substrate for ABC transporters like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), which are known to confer resistance to a wide range of chemotherapeutic agents including some topoisomerase inhibitors, then cell lines overexpressing these transporters would likely exhibit cross-resistance.
Quantitative Comparison of Cytotoxicity
While direct comparative data in resistant cell lines is scarce, a compilation of half-maximal inhibitory concentration (IC50) values from various studies can provide an indirect assessment of the relative potency of this compound and other topoisomerase inhibitors across different cancer cell lines. It is important to note that these values are highly dependent on the specific cell line and the assay conditions used.
| Drug | Cancer Cell Line | IC50 (concentration) |
| This compound (inferred) | Various | Potentially in the nanomolar range based on its potent DNA binding |
| Camptothecin | Varies widely | e.g., High nanomolar to micromolar in various breast cancer cell lines[7] |
| Topotecan | Varies | Nanomolar to micromolar range |
| Irinotecan (SN-38) | Varies | Nanomolar range |
| Etoposide | Varies | Micromolar range |
| Doxorubicin | Varies | Nanomolar to micromolar range |
Note: The IC50 value for this compound is inferred from its potent activity profile described in the literature. Specific IC50 values across a panel of sensitive and resistant cell lines are needed for a direct comparison.
Experimental Protocols
To rigorously investigate the cross-resistance profiles of this compound and other topoisomerase inhibitors, the following experimental protocols are recommended.
Development of Drug-Resistant Cancer Cell Lines
This protocol outlines the generation of cancer cell lines with acquired resistance to a specific topoisomerase inhibitor.
Methodology:
-
Cell Culture: Culture the parental cancer cell line in appropriate media and conditions.
-
Initial Drug Exposure: Expose the cells to the selected topoisomerase inhibitor at a concentration equivalent to its IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation. This can be done in increments of 1.5 to 2-fold.
-
Selection and Expansion: Isolate and expand the surviving cell clones that demonstrate stable growth at higher drug concentrations.
-
Characterization: Determine the IC50 of the resistant cell line and compare it to the parental line to quantify the degree of resistance. A significant increase in the IC50 value confirms the resistant phenotype.
Cytotoxicity and Cross-Resistance Assessment
This protocol is for determining the cytotoxic effects of various drugs on both parental and resistant cell lines to assess cross-resistance.
Methodology:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and other topoisomerase inhibitors (e.g., camptothecin, etoposide).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for each drug in both cell lines. The Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. An RF greater than 1 indicates resistance.
Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This in vitro assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I or II.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I or II, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or other inhibitors) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form.
Conclusion and Future Directions
The unique bis-intercalating mechanism of this compound suggests a potential to circumvent some of the common resistance mechanisms that plague classical topoisomerase inhibitors. However, the possibility of cross-resistance, particularly through mechanisms like increased drug efflux, cannot be discounted without direct experimental evidence. The provided protocols offer a framework for researchers to systematically investigate the cross-resistance profile of this compound. Such studies are crucial for defining its potential role in the clinical setting, especially in the context of tumors that have developed resistance to standard-of-care topoisomerase-targeting therapies. Further research into the specific interactions of this compound with cellular components, including topoisomerases and ABC transporters, will be invaluable in predicting and overcoming potential resistance, ultimately paving the way for more durable and effective cancer treatments.
References
- 1. Cross-resistance of an amsacrine-resistant human leukemia line to topoisomerase II reactive DNA intercalating agents. Evidence for two topoisomerase II directed drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Synergistic Anticancer Therapies: A Guide for Researchers with a Focus on DNA Intercalators
A comprehensive review of current literature reveals a notable absence of published studies detailing the synergistic effects of Luzopeptin A with other anticancer agents. While the mechanism of this compound as a DNA bisintercalator is established, its potential in combination therapies remains an unexplored area of research. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of synergistic anticancer strategies by drawing parallels from established combination therapies. We will explore the principles of synergistic interactions and provide examples of other anticancer agents to inform potential future investigations into this compound combinations.
Understanding this compound's Mechanism of Action
Luzopeptins are a class of cyclic decadepsipeptides that exhibit antitumor activity by intercalating into the DNA double helix.[1] Specifically, this compound possesses two substituted quinoline rings that insert themselves between DNA base pairs.[1] This bis-intercalation distorts the DNA structure, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.[1] The peptidic core of this compound is crucial for the proper orientation of the quinoline chromophores to enable effective DNA binding.[1]
The following diagram illustrates the general mechanism of a DNA bis-intercalator like this compound.
The Rationale for Combination Chemotherapy
The primary goal of combination therapy in oncology is to achieve a synergistic or additive effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.[2] This approach offers several advantages:
-
Enhanced Efficacy: Targeting multiple pathways simultaneously can lead to more profound cancer cell killing.[2]
-
Reduced Drug Resistance: The development of resistance to a single agent is more likely than to a combination of drugs with different mechanisms of action.[2]
-
Dose Reduction and Lower Toxicity: Synergistic interactions may allow for the use of lower doses of each drug, thereby reducing dose-dependent toxicities to normal tissues.[3][4]
Synergistic Combinations of Other Anticancer Agents
While specific data for this compound is unavailable, examining synergistic combinations of other anticancer drugs can provide a framework for future research. The following table summarizes examples of synergistic interactions found in preclinical and clinical studies.
| Anticancer Agent 1 | Anticancer Agent 2 | Cancer Type | Observed Synergistic Effects | Key Findings |
| Paclitaxel | Triptolide | Non-Small Cell Lung Cancer | Increased cytotoxicity, enhanced tumor growth inhibition. | Co-loading in lipid-polymer hybrid nanoparticles showed a tumor inhibition rate of 77.4% compared to free drugs.[5] |
| Doxorubicin | Lupeol | Breast Cancer | Increased anti-proliferative and apoptotic effects. | The combination allowed for concentration reduction and higher effectiveness on breast cancer cells.[3] |
| Cisplatin | Osthole | Melanoma | Synergistic and additive antiproliferative interactions. | Isobolographic analysis confirmed the synergistic interaction in FM55P and FM55M2 melanoma cell lines.[6][7] |
| Paclitaxel | Luteolin | Esophageal Carcinoma | Synergistic inhibition of proliferation, migration, and EMT; induction of apoptosis. | The combination synergistically inhibited tumor growth in vivo without obvious toxicity.[4] |
| Doxorubicin | Glycyrrhetinic Acid | Breast Cancer | Enhanced cytotoxicity, apoptosis, and inhibition of angiogenesis. | The combination at a 1:20 molar ratio (Dox:GA) showed optimal synergistic effects against MCF-7 cells.[8] |
| Cisplatin | Oridonin | Esophageal Squamous Cell Carcinoma | Selective synergistic effects in p53-mutant cells, mediated by GSH depletion and ROS generation. | The combination induced DNA damage and was particularly effective in cancer cells with specific mutations.[9] |
Experimental Protocols for Assessing Synergy
A critical component of investigating combination therapies is the experimental design to quantify the nature of the drug interaction. A typical workflow is outlined below.
Key Experimental Methodologies:
-
Cell Viability Assays (e.g., MTT Assay): This is a foundational experiment to determine the dose-dependent effects of individual drugs and their combinations on cell proliferation.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of each drug alone and in combination for a specified period (e.g., 48 or 72 hours). Cell viability is then assessed using a colorimetric assay like MTT, which measures mitochondrial metabolic activity.[7]
-
-
Combination Index (CI) Analysis: The Chou-Talalay method is a widely used quantitative approach to determine the nature of drug interactions.
-
Protocol: Data from cell viability assays are used to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8]
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to determine if the combination treatment induces programmed cell death.
-
Protocol: Cells treated with the drug combination are stained with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis and necrosis) and analyzed by flow cytometry.[10]
-
-
In Vivo Tumor Xenograft Models: To validate in vitro findings, the drug combination is tested in animal models.
-
Protocol: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the individual drugs and the combination. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.[5]
-
Potential Signaling Pathways for Combination Therapies
The synergistic effects of combination therapies often arise from the simultaneous modulation of multiple signaling pathways. For instance, the combination of luteolin and paclitaxel in esophageal cancer has been shown to induce apoptosis through the ROS/JNK pathway.[4]
References
- 1. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin combined with low-dose paclitaxel synergistically inhibits epithelial-mesenchymal transition and induces cell apoptosis on esophageal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
Unveiling Alternatives: A Comparative Guide to DNA Intercalating Agents for Research Beyond Luzopeptin A
For researchers, scientists, and drug development professionals seeking potent DNA intercalating agents, this guide offers a comprehensive comparison of alternatives to Luzopeptin A. This document provides an objective analysis of Echinomycin, Actinomycin D, and Psoralen, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
This guide delves into the key performance indicators of these DNA intercalating agents, including their DNA binding affinity and cytotoxic effects on various cancer cell lines. By presenting quantitative data in clear, comparative tables and outlining detailed experimental protocols, this resource aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
At a Glance: Performance Comparison of DNA Intercalating Agents
To facilitate a direct comparison, the following tables summarize the DNA binding affinities and cytotoxic activities (IC50 values) of this compound and its alternatives. It is important to note that the presented data is compiled from various studies, and experimental conditions may differ.
Table 1: DNA Binding Affinity of Intercalating Agents
| Compound | DNA Binding Affinity (Association Constant, Ka) | Comments |
| This compound | Binds very strongly to DNA.[1] | Occupies about four base pairs with little sequence selectivity.[1] |
| Echinomycin | 5.0 x 10⁵ M⁻¹[2] | Binding is entropically driven and shows a preference for CpG sequences.[2][3] |
| Actinomycin D | ~1.5 x 10⁷ M⁻¹ for non-GpC sites; 6.4 x 10⁶ M⁻¹ for TGCT sequence.[4] | Exhibits high affinity for GC-rich regions of DNA.[5] |
| Psoralen | Forms a "dark complex" by intercalating between DNA base pairs.[6] | Photoactivation with UVA light leads to covalent adduct formation.[6] |
Table 2: Cytotoxicity (IC50) of Intercalating Agents against Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Actinomycin D | A2780 (Ovarian) | 0.0017 µM | [7] |
| A549 (Lung) | 0.000201 µM | [7] | |
| PC3 (Prostate) | 0.000276 µM | [7] | |
| PA-1 (Ovarian) | 0.78 ± 0.222 μM | [8] | |
| MCF-7 (Breast) | 29 nM | [9] | |
| Echinomycin | U-87 MG (Glioblastoma) | 0.5 ± 0.1 nM | [10] |
| Psoralen | KB (Oral) | 88.1 µg/mL | [11] |
| KBv200 (Oral, Multidrug-Resistant) | 86.6 µg/mL | [11] | |
| K562 (Leukemia) | 24.4 µg/mL | [11] | |
| K562/ADM (Leukemia, Multidrug-Resistant) | 62.6 µg/mL | [11] | |
| U87 (Glioblastoma) | 35.69 µM (24h), 23.42 µM (48h) | [12] | |
| U251 (Glioblastoma) | 34.24 µM (24h), 16.79 µM (48h) | [12] | |
| C32 (Melanoma, with UVA) | 131.0 µM (1.3 J/cm²), 105.3 µM (2.6 J/cm²) | [13] | |
| COLO829 (Melanoma, with UVA) | 22.7 µM (1.3 J/cm²), 24.2 µM (2.6 J/cm²) | [13] |
Delving Deeper: Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways triggered by these intercalating agents is crucial for their effective application in research. The following diagrams, generated using Graphviz, illustrate the key signaling cascades involved in their cytotoxic effects.
Experimental Corner: Detailed Protocols
For researchers looking to replicate or build upon existing studies, this section provides detailed protocols for key experiments used to characterize DNA intercalating agents.
DNA Footprinting Assay
This technique is used to identify the specific DNA binding sites of small molecules.
Materials:
-
DNA fragment of interest (radiolabeled or fluorescently labeled at one end)
-
DNA intercalating agent
-
DNase I
-
DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL proteinase K)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel
Procedure:
-
DNA Labeling: End-label the DNA fragment of interest using T4 polynucleotide kinase and [γ-³²P]ATP or a fluorescent dye.
-
Binding Reaction: Incubate the labeled DNA with varying concentrations of the intercalating agent in the binding buffer for 30-60 minutes at room temperature. Include a no-drug control.
-
DNase I Digestion: Add a pre-determined optimal concentration of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature to achieve partial digestion.
-
Reaction Termination: Stop the digestion by adding the stop solution.
-
Purification: Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellets in loading buffer, denature at 90°C for 5 minutes, and load onto a denaturing polyacrylamide sequencing gel.
-
Visualization: After electrophoresis, expose the gel to X-ray film (for radiolabeling) or scan using a fluorescence imager. The region where the intercalating agent binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of molecules to DNA by observing changes in the migration of DNA fragments in a non-denaturing gel.
Materials:
-
Radiolabeled or fluorescently labeled DNA probe
-
DNA intercalating agent
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye (non-denaturing)
Procedure:
-
Probe Labeling: Prepare a labeled DNA probe, typically a short oligonucleotide containing the putative binding site.
-
Binding Reaction: Incubate the labeled probe with varying concentrations of the intercalating agent in the binding buffer for 20-30 minutes at room temperature.
-
Gel Electrophoresis: Add non-denaturing loading dye to the reactions and load them onto a native polyacrylamide gel. Run the gel in TBE buffer at a low voltage to avoid generating excessive heat.
-
Visualization: After electrophoresis, dry the gel and expose it to X-ray film or scan for fluorescence. A slower migrating band compared to the free probe indicates the formation of a DNA-intercalator complex.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DNA intercalating agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the DNA intercalating agent for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can then be determined from the dose-response curve.[16]
References
- 1. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Specificity of Luzopeptin A Against Other DNA Binders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA binding specificity of Luzopeptin A, a potent antitumor antibiotic, against a panel of well-characterized DNA binders with distinct interaction mechanisms. We present a synthesis of experimental data to highlight the unique binding profile of this compound, offering a valuable resource for researchers in drug discovery and molecular biology.
Introduction to DNA Binders
The targeting of DNA with small molecules is a cornerstone of chemotherapy. The efficacy and toxicity of these compounds are intrinsically linked to their binding affinity and, more critically, their sequence specificity. This guide focuses on this compound, a member of the quinoxaline family of antibiotics, and compares its DNA binding characteristics to three other widely studied DNA ligands:
-
This compound: A bicyclic depsipeptide antibiotic that functions as a bifunctional intercalator, meaning it has two planar aromatic systems that can insert between DNA base pairs.
-
Echinomycin: Another quinoxaline antibiotic and a well-known bifunctional intercalator, often used as a direct comparison for this compound.
-
Ethidium Bromide (EtBr): A classic mono-intercalating agent widely used as a fluorescent stain for nucleic acids in molecular biology laboratories.
-
Netropsin: A polyamide that binds to the minor groove of DNA, exhibiting a strong preference for AT-rich sequences.
Comparative Analysis of DNA Binding Specificity
The specificity of a DNA binder refers to its preference for certain DNA sequences or structures. This is a critical parameter in drug development, as higher specificity can lead to targeted effects and reduced off-target toxicity. The following table summarizes the DNA binding characteristics of this compound and the selected comparative agents.
| Feature | This compound | Echinomycin | Ethidium Bromide | Netropsin |
| Binding Mode | Bifunctional Intercalation | Bifunctional Intercalation | Mono-intercalation | Minor Groove Binding |
| Primary Sequence Preference | Alternating A/T regions; some studies suggest low sequence selectivity.[1][2] | CpG steps.[3] | Generally considered non-specific, though some studies suggest preferences. | Runs of 4-5 A/T base pairs.[4][5] |
| Binding Affinity (Kd/Ka) | Described as a very strong binder; specific Kd values are not consistently reported in comparative studies.[2] | Ka: ~5.0 x 10⁵ M⁻¹[6] | Ka: ~10⁴ - 10⁶ M⁻¹ (highly dependent on ionic strength and technique).[7][8] | Kd: ~20 - 30 nM for specific AT-rich sequences. |
| Key Structural Feature for Binding | Two quinoline chromophores connected by a cyclic depsipeptide.[9] | Two quinoxaline rings linked to a cyclic octapeptide.[10] | Planar phenanthridinium ring system.[8] | Cationic termini and amide linkages that form hydrogen bonds with the minor groove.[11] |
| Effect on DNA Structure | Lengthens and unwinds DNA; can induce both intramolecular and intermolecular cross-links.[9][12] | Lengthens and unwinds DNA. | Lengthens and unwinds DNA at the intercalation site.[13] | Binds without significant distortion of the overall DNA structure. |
Disclaimer: The binding affinity values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Methodologies for Assessing Specificity
The determination of DNA binding specificity and affinity relies on a variety of biophysical techniques. Below are detailed protocols for three key experimental approaches.
DNase I Footprinting
This technique identifies the specific DNA sequence bound by a ligand by leveraging the ligand's ability to protect the DNA from enzymatic cleavage.
Experimental Protocol:
-
DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Ligand Binding: The labeled DNA is incubated with varying concentrations of the DNA binder (e.g., this compound) to allow for equilibrium binding.
-
DNase I Digestion: A limited amount of DNase I is added to the mixture. DNase I will randomly cleave the DNA backbone in regions not protected by the bound ligand.
-
Reaction Quenching and DNA Denaturation: The reaction is stopped, and the DNA is denatured to separate the strands.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography/Fluorescence Imaging: The gel is imaged to visualize the DNA fragments. The region where the ligand was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as these sequences were protected from cleavage.
Caption: Workflow for DNase I Footprinting.
Thermal Denaturation Assay (Melting Temperature Analysis)
The binding of a ligand to DNA stabilizes the double helix, leading to an increase in its melting temperature (Tm). This change in Tm can be used to assess binding affinity.
Experimental Protocol:
-
Sample Preparation: A solution of double-stranded DNA is prepared in a suitable buffer, often in the presence of a fluorescent dye (e.g., SYBR Green) that specifically binds to dsDNA and fluoresces.
-
Ligand Addition: The DNA solution is divided into aliquots, and varying concentrations of the DNA binder are added.
-
Thermal Denaturation: The samples are placed in a real-time PCR machine or a spectrophotometer with a temperature-controlled cuvette holder. The temperature is gradually increased.
-
Monitoring Denaturation: The denaturation of DNA is monitored by measuring the increase in absorbance at 260 nm (hyperchromicity) or the decrease in fluorescence as the dye is released from the melting DNA.
-
Tm Determination: The Tm is the temperature at which 50% of the DNA is denatured. A higher Tm in the presence of the ligand indicates binding and stabilization. The magnitude of the Tm shift can be related to the binding affinity.
Caption: Principle of Thermal Denaturation Assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of molecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.
Experimental Protocol:
-
Chip Preparation: A sensor chip, typically coated with streptavidin, is prepared.
-
DNA Immobilization: Biotinylated DNA of a specific sequence is flowed over the sensor chip and captured by the streptavidin.
-
Ligand Binding: A solution containing the DNA binder (the analyte) is flowed over the chip surface. Binding of the analyte to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Association Phase: The increase in RU over time during the injection of the analyte provides the association rate constant (ka).
-
Dissociation Phase: Buffer is then flowed over the chip, and the decrease in RU as the analyte dissociates from the DNA is monitored to determine the dissociation rate constant (kd).
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Caption: Workflow for Surface Plasmon Resonance (SPR).
Conclusion
This compound distinguishes itself as a potent DNA binder with a complex, and not fully resolved, sequence preference that appears to favor alternating A-T regions. Its bifunctional intercalating nature leads to significant stabilization of the DNA duplex. In comparison to the CpG-specific bifunctional intercalator echinomycin, the non-specific intercalator ethidium bromide, and the AT-rich minor groove binder netropsin, this compound occupies a unique position. A comprehensive understanding of its binding specificity, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of next-generation DNA-targeting therapeutics with improved efficacy and safety profiles. Further head-to-head quantitative studies are warranted to precisely delineate the binding affinity of this compound relative to other agents across a broad range of DNA sequences.
References
- 1. Sequence-specific binding of luzopeptin to DNA. [escholarship.org]
- 2. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of netropsin-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukessays.com [ukessays.com]
- 8. nathan.instras.com [nathan.instras.com]
- 9. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genotoxicity of Luzopeptin A and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the genotoxicity of Luzopeptin A and its related quinoxaline peptide antibiotics. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on the DNA-damaging potential of these compounds, outlines key experimental protocols for genotoxicity testing, and illustrates the proposed mechanism of action.
This compound, a potent antitumor antibiotic, belongs to the quinoxaline family of cyclic peptides, which are known for their ability to bis-intercalate into the DNA double helix. This interaction with DNA is the basis for their biological activity and also the source of their genotoxic potential. Understanding the structure-activity relationships (SAR) that govern the genotoxicity of this compound and its derivatives is crucial for the development of safer and more effective therapeutic agents.
Mechanism of Action and Genotoxicity
This compound and its analogs, such as echinomycin and triostin A, exert their cytotoxic effects by binding to DNA. The two quinoxaline chromophores of the molecule insert themselves between DNA base pairs at two separate sites, a process known as bis-intercalation. This binding can lead to a variety of genotoxic consequences, including:
-
DNA Strand Breaks: The distortion of the DNA helix caused by bis-intercalation can create physical stress on the phosphodiester backbone, leading to single- and double-strand breaks.
-
Inhibition of DNA Replication and Transcription: The presence of the bulky drug molecule on the DNA template can obstruct the passage of DNA and RNA polymerases, thereby halting these critical cellular processes.
-
Induction of SOS Response: In bacteria, the DNA damage caused by these agents can trigger the SOS response, an error-prone DNA repair system that can lead to mutations.[1]
The sequence specificity of binding varies among different quinoxaline antibiotics. For instance, echinomycin preferentially binds to 5'-CG sequences, while this compound and triostin A show a preference for 5'-AT-rich regions. These differences in binding preference can influence the spectrum of their biological and genotoxic effects.
Comparative Genotoxicity Data
While direct comparative studies on the genotoxicity of a wide range of this compound derivatives using standardized assays are limited in the public domain, the available literature on related quinoxaline antibiotics allows for an inferential analysis. The genotoxicity of these compounds is typically evaluated using a battery of tests, including the Ames test for mutagenicity in bacteria, and the micronucleus and comet assays for clastogenicity and DNA damage in mammalian cells.
Below is a table summarizing the expected genotoxic profiles of this compound and hypothetical derivatives based on structure-activity relationships observed in related quinoxaline antibiotics. The modifications in the derivatives are designed to explore the impact of the quinoxaline chromophore and the peptide backbone on genotoxicity.
| Compound | Modification | Expected Ames Test Result | Expected Micronucleus Assay Result | Expected Comet Assay Result | Inferred Genotoxic Potential |
| This compound | - | Positive (with and without S9) | Positive | Positive (significant tail moment) | High |
| Derivative 1 | Mono-quinoxaline chromophore | Reduced mutagenicity | Reduced clastogenicity | Reduced DNA damage | Moderate |
| Derivative 2 | Altered peptide backbone (e.g., substitution of key amino acids) | Variable | Variable | Variable | Dependent on DNA binding affinity |
| Derivative 3 | Modified quinoxaline ring (e.g., addition of electron-withdrawing/donating groups) | Potentially altered mutagenic potency | Potentially altered clastogenicity | Potentially altered DNA damage | Dependent on intercalation strength |
| Derivative 4 | Acyclic peptide backbone | Negative or weakly positive | Negative or weakly positive | Negative or weakly positive | Low to negligible |
This table is illustrative and based on established principles of DNA intercalator genotoxicity. Actual results would require experimental verification.
Experimental Protocols
Accurate assessment of genotoxicity requires standardized and well-validated experimental protocols. The following are methodologies for key assays cited in the evaluation of DNA-damaging agents.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan biosynthesis, respectively.
-
Strain Selection: Tester strains such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA are commonly used to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some compounds only become mutagenic after metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test compound in a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The micronucleus assay is a test for detecting genotoxic damage in eukaryotic cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes) is cultured.
-
Treatment: The cells are exposed to the test compound at various concentrations for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have undergone one cell division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).
-
Analysis: The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
-
Cell Preparation: Cells are treated with the test compound and then embedded in a thin layer of agarose on a microscope slide.
-
Lysis: The cells are lysed with a detergent and high salt solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: The slides are immersed in an alkaline solution to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis at a low voltage. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head. Increased tail moment is indicative of increased DNA damage.
Signaling Pathways and Experimental Workflows
The genotoxicity of this compound is a direct consequence of its interaction with DNA. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing genotoxicity.
Caption: Proposed mechanism of genotoxicity for this compound.
Caption: A typical workflow for assessing the genotoxicity of a test compound.
References
Safety Operating Guide
Safe Disposal of Luzopeptin A: A Procedural Guide for Laboratory Professionals
Key Safety and Handling Information
The following table summarizes crucial safety considerations when handling Luzopeptin A.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear suitable PPE, including cytotoxic-resistant nitrile gloves, protective sleeves, a polyethylene apron, and eye protection. | [1] |
| Handling Contaminated Materials | Any item that comes into contact with a cytotoxic drug must be treated as cytotoxic waste.[2] This includes gloves, gowns, wipes, and any labware. | [2][3] |
| Spill Management | In the event of a spill, use a designated cytotoxic spill kit and follow institutional procedures for cleanup of hazardous materials. | |
| Waste Segregation | All this compound waste must be segregated from other laboratory waste streams.[2] | |
| Container Labeling | Waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" in accordance with institutional and regulatory standards. |
Experimental Protocol: Disposal of this compound Waste
The primary and recommended method for the disposal of cytotoxic and peptide-based compounds is incineration at a licensed hazardous waste facility.[2][4] This ensures the complete destruction of the biologically active molecule, preventing its release into the environment.
Step 1: Waste Collection and Segregation
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and used PPE, must be collected in designated, leak-proof, and puncture-resistant containers.[2][5]
-
These containers should be clearly marked with "Cytotoxic Waste" and other required hazard symbols.
Step 2: Packaging for Disposal
-
Solid waste should be placed in a dedicated cytotoxic waste bag, often color-coded purple or yellow, depending on the institution's policy.[1]
-
Liquid waste should be collected in sealed, non-reactive containers.
-
Sharps must be placed in a designated cytotoxic sharps container.[5]
-
Ensure all containers are securely sealed to prevent leakage.
Step 3: Storage Prior to Disposal
-
Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked as a hazardous waste accumulation site.
Step 4: Arranging for Professional Disposal
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office. [4] They will provide specific guidance based on your facility's waste management program and local, state, and federal regulations.
-
The EHS office will coordinate with a licensed hazardous waste disposal company for the pickup and incineration of the this compound waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on best practices for handling similar chemical compounds. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for definitive procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
